2,3,5,6-Tetrafluorophenyl trifluoroacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF7O2/c9-2-1-3(10)5(12)6(4(2)11)17-7(16)8(13,14)15/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLSSULCTKBVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571658 | |
| Record name | 2,3,5,6-Tetrafluorophenyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142685-25-4 | |
| Record name | 2,3,5,6-Tetrafluorophenyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrafluorophenyl trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,5,6-Tetrafluorophenyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluorophenyl trifluoroacetate is a fluorinated organic compound that serves as a valuable reagent in specialized chemical synthesis. Its highly activated ester functionality makes it particularly useful in acylation and coupling reactions, most notably in the field of peptide synthesis. The presence of multiple fluorine atoms significantly influences the electronic properties of the phenyl ring, enhancing the leaving group potential of the tetrafluorophenoxy group and facilitating reactions under mild conditions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a liquid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 142685-25-4 | [2][3][4] |
| Molecular Formula | C₈HF₇O₂ | [4] |
| Molecular Weight | 262.08 g/mol | [4] |
| Physical Form | Liquid | [2] |
| Boiling Point | 136-138 °C at 760 mmHg | [5] |
| Density | 1.635 g/cm³ (predicted) | |
| Refractive Index | 1.39 | |
| Storage Temperature | 2-8°C |
Table 2: Safety Information
| Hazard Information | Details | Reference(s) |
| Pictograms | GHS02 (Flammable), GHS07 (Harmful) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P260, P271, P280 | [2] |
Spectroscopic Data
-
¹H NMR: A single multiplet in the aromatic region for the lone proton on the tetrafluorophenyl ring.
-
¹³C NMR: Resonances for the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the tetrafluorophenyl ring. The carbon atoms attached to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR: Two distinct resonances are expected: one for the trifluoroacetate group and another for the four fluorine atoms on the phenyl ring. The chemical shift for the trifluoroacetyl group typically appears between -74 to -75 ppm relative to CFCl₃.[6][7]
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ester group, typically in the range of 1780-1850 cm⁻¹, shifted to a higher wavenumber due to the electron-withdrawing fluorine atoms.
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the trifluoroacetyl group and other fragments of the tetrafluorophenyl moiety.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 2,3,5,6-tetrafluorophenol with a trifluoroacetylating agent. A common and effective method involves the use of trifluoroacetic anhydride.
Reaction Scheme:
Synthesis of this compound.
Materials:
-
2,3,5,6-Tetrafluorophenol
-
Trifluoroacetic anhydride
-
Anhydrous pyridine (optional, as a catalyst and acid scavenger)
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5,6-tetrafluorophenol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution. If desired, anhydrous pyridine (1.1 equivalents) can be added as a catalyst.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Purification
Purification of the crude product is typically achieved by vacuum distillation. The boiling point of 136-138 °C at atmospheric pressure suggests that distillation under reduced pressure will be necessary to prevent decomposition.[5]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound can be used to activate the carboxylic acid of an N-protected amino acid for subsequent coupling to the free amine of a resin-bound peptide. This forms a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester in situ.
Workflow for a Single Coupling Cycle in SPPS:
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. This compound | 142685-25-4 [sigmaaldrich.com]
- 3. CAS#:142685-25-4 | 2,3,5,6-Tetrafluorophenyl 2,2,2-trifluoroacetate | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. CAS 142685-25-4 | 2623-3-56 | MDL MFCD07784266 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
2,3,5,6-Tetrafluorophenyl trifluoroacetate CAS number 142685-25-4
An In-Depth Technical Guide to 2,3,5,6-Tetrafluorophenyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, bearing the CAS number 142685-25-4, is a fluorinated organic compound utilized primarily as a research chemical. Its highly activated ester functionality makes it a valuable reagent in organic synthesis, particularly in the formation of amide bonds for peptide synthesis and other bioconjugation applications. The electron-withdrawing nature of both the tetrafluorophenyl ring and the trifluoroacetyl group significantly enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack under mild conditions. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, its mechanism of action as an activating agent, and its relevance in the broader context of drug discovery.
Chemical and Physical Properties
This compound is a liquid at room temperature and is classified as a dangerous good for transportation.[1] It is essential to handle this compound with appropriate safety precautions in a well-ventilated fume hood. Key quantitative data for this compound and its common precursor, 2,3,5,6-tetrafluorophenol, are summarized in the tables below for easy reference.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 142685-25-4 | [1] |
| Molecular Formula | C₈HF₇O₂ | [1] |
| Molecular Weight | 262.08 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 136-138 °C @ 760 mmHg | [2] |
| Predicted Density | 1.635 ± 0.06 g/cm³ | [3] |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C | [3][4] |
Table 2: Properties of 2,3,5,6-Tetrafluorophenol (Precursor)
| Property | Value | Source(s) |
| CAS Number | 769-39-1 | |
| Molecular Formula | C₆H₂F₄O | |
| Molecular Weight | 166.07 g/mol | |
| Physical Form | White crystalline solid | |
| Melting Point | 37-39 °C | |
| Boiling Point | 140 °C |
Synthesis of this compound
Experimental Protocol: Synthesis
Materials:
-
2,3,5,6-tetrafluorophenol
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous pyridine or triethylamine (as a catalyst and acid scavenger)
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5,6-tetrafluorophenol (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess TFAA and trifluoroacetic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Applications in Organic Synthesis: An Activating Agent
The primary application of this compound is as an activating agent for carboxylic acids, which is a crucial step in the synthesis of amides, esters, and peptides. The highly fluorinated phenyl group is an excellent leaving group, making the ester susceptible to nucleophilic attack.
Mechanism of Action: Amide Bond Formation
In a typical application, a carboxylic acid is first converted to its more reactive 2,3,5,6-tetrafluorophenyl ester. This activated ester is then reacted with an amine to form the desired amide bond. This two-step, one-pot procedure is common in peptide synthesis.
Experimental Protocol: Amide Synthesis via Activated Ester
Materials:
-
A generic carboxylic acid (e.g., Boc-protected amino acid)
-
This compound
-
A generic primary or secondary amine
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
-
Standard workup and purification reagents
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add DIPEA (1.1 eq) to the solution.
-
Add this compound (1.1 eq) and stir the mixture at room temperature for 1-2 hours to form the activated ester in situ.
-
In a separate flask, dissolve the amine (1.0 eq) in the same anhydrous solvent.
-
Slowly add the amine solution to the activated ester mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.
Experimental Workflow and Logic
The use of this compound as a coupling reagent follows a logical workflow designed to maximize yield and purity while minimizing side reactions.
Safety and Handling
This compound is a hazardous chemical and must be handled with care.
-
Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Handling: Always handle in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound serves as a specialized reagent in organic synthesis, offering an efficient means of activating carboxylic acids for the formation of amide and ester bonds. Its utility is particularly pronounced in the synthesis of complex molecules, such as peptides, where mild reaction conditions are paramount to avoid racemization and other side reactions. While it may not be a direct participant in biological signaling pathways, its role as a synthetic tool enables the creation of novel chemical entities for drug discovery and development. The protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge to effectively and safely utilize this versatile reagent in their work.
References
An In-depth Technical Guide to 2,3,5,6-Tetrafluorophenyl Trifluoroacetate: Properties, Synthesis, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical biology and drug development, the efficient and stable covalent modification of biomolecules is paramount. Activated esters play a crucial role in this field, facilitating the formation of robust amide bonds between a labeling or modifying agent and a target protein or peptide. Among these, fluorinated phenyl esters have emerged as superior alternatives to classical reagents such as N-hydroxysuccinimide (NHS) esters, owing to their enhanced stability and reactivity. This technical guide provides a comprehensive overview of 2,3,5,6-Tetrafluorophenyl trifluoroacetate, a highly reactive acylating agent, detailing its physicochemical properties, synthesis, and application in the covalent modification of amine-containing biomolecules.
Physicochemical Properties of this compound
This compound is a halogenated organic compound valued for its utility as a research chemical.[1][2] Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 262.08 g/mol | [2] |
| Molecular Formula | C₈HF₇O₂ | [2] |
| CAS Number | 142685-25-4 | [2] |
| Boiling Point | 136-138 °C @ 760 mmHg | [3] |
| Density | 1.635 g/cm³ | |
| Refractive Index | 1.39 | |
| Purity | Typically ≥97% | [3][4] |
| Physical Form | Liquid | [4] |
| Storage Temperature | Ambient Temperature | [4] |
Synthesis of Tetrafluorophenyl (TFP) Activated Esters
Below is a representative experimental protocol for the synthesis of a TFP-activated ester, adapted from a published procedure for dithiobis(2,3,5,6-tetrafluorophenyl undecanoate).[1]
Experimental Protocol: Synthesis of a TFP-Activated Ester
Materials:
-
Carboxylic acid of interest
-
2,3,5,6-Tetrafluorophenol (TFP)
-
Diisopropylcarbodiimide (DIC)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) - if needed for solubility
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and 2,3,5,6-tetrafluorophenol (1.05 equivalents) in anhydrous dichloromethane. The reaction should be cooled in an ice bath.
-
Carbodiimide Addition: To the chilled mixture, add diisopropylcarbodiimide (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to stir on ice and gradually warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the diisopropylurea byproduct. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system as determined by TLC analysis.
-
Characterization: The final product's identity and purity can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Caption: Synthesis of a TFP-activated ester.
Application in Bioconjugation: Amide Bond Formation
The primary application of this compound and other TFP esters is the acylation of primary and secondary amines to form stable amide bonds. This reactivity is harnessed in bioconjugation to label proteins, peptides, and other biomolecules. The tetrafluorophenyl group is an excellent leaving group, rendering the ester highly susceptible to nucleophilic attack by the amine.
TFP esters exhibit greater stability in aqueous solutions, particularly at basic pH, compared to the more commonly used NHS esters.[5] This enhanced hydrolytic stability provides better control over the conjugation reaction and can lead to higher coupling efficiencies.[5][6]
Experimental Protocol: Amine Modification with a TFP Ester
The following is a general protocol for the covalent modification of a protein via its lysine residues using a TFP-activated ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, borate)
-
TFP-activated ester of the modifying agent (e.g., a fluorescent dye or biotin)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically >1 mg/mL) and in a buffer free of primary amines (e.g., Tris). The optimal pH for the reaction is typically between 7.5 and 8.5.[5]
-
TFP Ester Stock Solution: Immediately before use, dissolve the TFP-activated ester in anhydrous DMSO or DMF to a high concentration (e.g., 10 mg/mL).
-
Conjugation Reaction: While gently stirring the protein solution, slowly add the desired molar excess of the TFP ester stock solution. The reaction is typically incubated for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Reaction Quenching: To terminate the reaction, add a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for an additional 30-60 minutes at room temperature.[5]
-
Purification: Remove the unreacted TFP ester and byproducts by size exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer.
-
Characterization: Determine the degree of labeling (DOL) of the protein conjugate using appropriate analytical methods, such as UV-Vis spectrophotometry or mass spectrometry.
Caption: Amide bond formation via a TFP ester.
Summary and Outlook
This compound and related TFP esters are valuable reagents for researchers in chemistry and drug development. Their enhanced stability compared to traditional activating groups offers significant advantages for the reliable and efficient formation of amide bonds in aqueous environments. The protocols provided in this guide offer a starting point for the synthesis and application of these powerful bioconjugation reagents. As the demand for more robust and specific bioconjugation strategies continues to grow, the utility of highly activated and hydrolytically stable esters like this compound is expected to expand further.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 142685-25-4 | 2623-3-56 | MDL MFCD07784266 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. This compound | 142685-25-4 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Synthesis of 2,3,5,6-Tetrafluorophenyl Trifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2,3,5,6-tetrafluorophenyl trifluoroacetate, a valuable reagent in organic synthesis, particularly in the preparation of activated esters for bioconjugation and pharmaceutical development. This document details the necessary precursors, reaction conditions, and a step-by-step experimental protocol.
Introduction
This compound is a highly reactive compound used for the trifluoroacetylation of various nucleophiles. The electron-withdrawing nature of the tetrafluorophenyl group makes it an excellent leaving group, facilitating the transfer of the trifluoroacetyl moiety. This guide focuses on a primary synthetic route involving the esterification of 2,3,5,6-tetrafluorophenol.
Synthesis of the Precursor: 2,3,5,6-Tetrafluorophenol
A common and efficient method for the synthesis of 2,3,5,6-tetrafluorophenol involves the decarboxylation of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, which is itself derived from pentafluorobenzoic acid.
Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluorophenol
This two-stage procedure provides a high yield of the desired phenol precursor.
Stage 1: Synthesis of 4-Hydroxy-2,3,5,6-tetrafluorobenzoic Acid
-
To a reaction vessel, add 212g of 2,3,4,5,6-pentafluorobenzoic acid and 600g of water.
-
With stirring, add 367g of a 30% aqueous potassium hydroxide solution at room temperature.
-
Add 65g of benzyltriethylammonium chloride and 60g of magnesium hydroxide.
-
Heat the mixture to 120°C and maintain a reflux for 3 hours.
-
After cooling, filter the reaction mixture and wash the filter cake three times with water.
-
Neutralize the filtrate with hydrochloric acid to a pH of 2.
-
Extract the aqueous layer three times with diethyl ether.
-
Concentrate the combined organic extracts to yield 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid solid.
Stage 2: Decarboxylation to 2,3,5,6-Tetrafluorophenol
-
Dissolve 208g of the dried 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid in 1000g of N,N-dimethylaniline.
-
Slowly heat the mixture to reflux (approximately 160°C) with stirring and maintain for 5 hours.
-
Monitor the reaction by HPLC to confirm the complete conversion of the starting material.
-
After cooling, pour the reaction mixture into 4L of cold water.
-
Extract the aqueous mixture three times with dichloromethane.
-
Combine the organic extracts and wash them three times with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude product is then purified by distillation and rectification to yield 2,3,5,6-tetrafluorophenol.
Quantitative Data for Precursor Synthesis
| Parameter | Value | Reference |
| Yield of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid | 91% | [1] |
| Purity of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid | >98% (HPLC) | [1] |
| Yield of 2,3,5,6-tetrafluorophenol | 78% | [1] |
| Purity of 2,3,5,6-tetrafluorophenol | 99.3% (HPLC) | [1] |
Core Synthesis: this compound
The principal synthesis of the target compound is achieved through the reaction of 2,3,5,6-tetrafluorophenol with trifluoroacetic anhydride. The reaction is typically catalyzed by a base, such as pyridine, which also acts as an acid scavenger.[2]
Signaling Pathway of the Synthesis
References
An In-depth Technical Guide to the Reaction Mechanism of 2,3,5,6-Tetrafluorophenyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction mechanism of 2,3,5,6-tetrafluorophenyl trifluoroacetate. It details the synthesis of the reagent and its precursor, 2,3,5,6-tetrafluorophenol, and elucidates the core principles of its reactivity, which is centered around nucleophilic acyl substitution. The role of the highly activated tetrafluorophenyl ester in facilitating the transfer of a trifluoroacetyl group to various nucleophiles is examined. This guide also presents detailed experimental protocols and explores the applications of this chemistry in the context of organic synthesis and drug development, with a particular focus on the introduction of the trifluoromethyl moiety, a critical functional group in many modern pharmaceuticals.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, stability, and biological activity. This compound is a highly reactive reagent that serves as an efficient source for the trifluoroacetyl group (-COCF₃). The presence of a tetrafluorinated phenyl ring makes the ester exceptionally susceptible to nucleophilic attack, rendering it a powerful tool for the trifluoroacetylation of a wide range of nucleophiles under mild conditions. This guide will delve into the fundamental reaction mechanism, provide practical experimental details, and discuss the significance of this reagent in synthetic chemistry.
Synthesis of this compound and its Precursor
The synthesis of this compound begins with the preparation of its precursor, 2,3,5,6-tetrafluorophenol.
Synthesis of 2,3,5,6-Tetrafluorophenol
Several synthetic routes to 2,3,5,6-tetrafluorophenol have been reported. One common method involves the reaction of 1,2,4,5-tetrafluorobenzene with an organolithium reagent to form an aryl lithium intermediate. This intermediate is then reacted with a boric acid ester, followed by an acidic workup and oxidation with hydrogen peroxide.[1] This two-step process offers a high overall yield of over 80% and produces a product with high purity (greater than 99.0%).[1]
Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluorophenol [1]
-
Step 1: Formation of 2,3,5,6-Tetrafluorobenzeneboronic Acid Ester. In an inert solvent, 1,2,4,5-tetrafluorobenzene is reacted with an organolithium reagent at low temperature to generate the corresponding aryl lithium intermediate. This intermediate is then treated with a boric acid ester, followed by quenching with an aqueous acid (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid) to yield 2,3,5,6-tetrafluorobenzeneboronic acid and its ester.
-
Step 2: Oxidation to 2,3,5,6-Tetrafluorophenol. The mixture of 2,3,5,6-tetrafluorobenzeneboronic acid and its ester is then reacted with hydrogen peroxide in an acidic aqueous system to produce 2,3,5,6-tetrafluorophenol.
Alternative synthetic strategies include the decarboxylation of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, which can be obtained from 2,3,4,5,6-pentafluorobenzoic acid through reaction with an inorganic base and a phase transfer catalyst.[2]
Synthesis of this compound
General Experimental Protocol: Synthesis of this compound
-
To a solution of 2,3,5,6-tetrafluorophenol in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether), an equimolar amount of a non-nucleophilic base (e.g., pyridine or triethylamine) is added at 0 °C.
-
Trifluoroacetic anhydride is then added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction is quenched with water, and the organic layer is separated, washed with aqueous acid and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by distillation or column chromatography.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The primary reaction mechanism of this compound is nucleophilic acyl substitution . This is a two-step addition-elimination mechanism. The high reactivity of this reagent is attributed to two key factors:
-
The powerful electron-withdrawing effect of the trifluoromethyl group: This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
The excellent leaving group ability of the 2,3,5,6-tetrafluorophenoxide ion: The negative charge on the phenoxide is stabilized by the inductive effect of the four fluorine atoms on the aromatic ring.
The general mechanism can be depicted as follows:
Caption: Generalized mechanism of nucleophilic acyl substitution for this compound.
Reaction with Amine Nucleophiles
Reactions with primary and secondary amines are typically rapid and high-yielding, proceeding under mild conditions to form stable trifluoroacetamides.
Experimental Protocol: General Procedure for Trifluoroacetylation of Amines
-
In a round-bottom flask, dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.0-1.2 equivalents) dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture can be washed with dilute aqueous acid (e.g., 1 M HCl) and brine to remove unreacted amine and the 2,3,5,6-tetrafluorophenol byproduct.
-
The organic layer is then dried over an anhydrous salt and concentrated in vacuo.
-
The resulting trifluoroacetamide can be further purified by recrystallization or column chromatography if necessary.
Reaction with Alcohol and Thiol Nucleophiles
Alcohols and thiols also react with this compound to form the corresponding trifluoroacetate esters and thioesters, respectively. These reactions may require slightly more forcing conditions, such as heating or the use of a non-nucleophilic base as a catalyst, compared to the reactions with amines.
Quantitative Data
While specific kinetic data for the reaction of this compound is not extensively documented in publicly available literature, the reactivity is expected to be high due to the nature of the leaving group. For comparison, polyfluorophenyl esters are known to be effective activated intermediates for generating amides.[1] The reaction rates are influenced by the nucleophilicity of the attacking species and the steric hindrance at the reaction center.
| Nucleophile Type | Example Nucleophile | Expected Product | General Reaction Conditions | Expected Yield |
| Primary Aliphatic Amine | n-Butylamine | N-Butyl-2,2,2-trifluoroacetamide | Room temperature, organic solvent | High |
| Primary Aromatic Amine | Aniline | N-Phenyl-2,2,2-trifluoroacetamide | Room temperature, often with a non-nucleophilic base | Moderate to High |
| Secondary Aliphatic Amine | Diethylamine | N,N-Diethyl-2,2,2-trifluoroacetamide | Room temperature, organic solvent | High |
| Alcohol | Ethanol | Ethyl trifluoroacetate | Room temperature to mild heating, optional base catalyst | Moderate to High |
| Thiol | Ethanethiol | S-Ethyl trifluorothioacetate | Room temperature, optional base catalyst | Moderate to High |
Applications in Drug Development and Organic Synthesis
The trifluoromethyl group is a key pharmacophore in a number of FDA-approved drugs. Its presence can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4] this compound serves as a valuable reagent for introducing the trifluoroacetyl group, which can then be a precursor to other trifluoromethyl-containing moieties or act as a protecting group.
Peptide Synthesis
Activated esters, such as tetrafluorophenyl esters, are utilized in peptide synthesis to facilitate amide bond formation. The carboxylic acid of one amino acid can be activated by conversion to a tetrafluorophenyl ester, which then readily reacts with the amino group of another amino acid.[5] While not as common as other coupling reagents, this methodology offers an alternative for the synthesis of peptides, particularly when other methods may be problematic.
Caption: Workflow for peptide synthesis using tetrafluorophenyl activated esters.
Synthesis of Trifluoromethylated Heterocycles
The trifluoroacetyl group can be a building block for the synthesis of various trifluoromethyl-containing heterocyclic compounds, which are prevalent in many pharmaceuticals. For instance, a trifluoroacetylated intermediate can undergo cyclization reactions to form heterocycles such as thiazoles, pyrimidines, and triazines.[3]
Conclusion
This compound is a highly efficient reagent for the introduction of the trifluoroacetyl group onto a variety of nucleophiles. Its reactivity is driven by a classic nucleophilic acyl substitution mechanism, enhanced by the electronic properties of both the trifluoromethyl group and the tetrafluorophenyl leaving group. This makes it a valuable tool in organic synthesis, particularly in the context of medicinal chemistry and drug development where the incorporation of fluorine is often desirable. The straightforward reaction conditions and high potential yields make this reagent an attractive option for researchers and scientists in the field. Further investigation into the specific kinetics and a broader range of applications will undoubtedly continue to expand its utility in modern synthetic chemistry.
References
- 1. This compound | 142685-25-4 | Benchchem [benchchem.com]
- 2. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents [patents.google.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage of 2,3,5,6-Tetrafluorophenyl trifluoroacetate.
An In-depth Technical Guide to the Stability and Storage of 2,3,5,6-Tetrafluorophenyl trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable reagent in chemical synthesis, particularly in bioconjugation and peptide chemistry, due to the reactivity of the tetrafluorophenyl (TFP) ester as a leaving group. Understanding the stability and proper storage of this compound is critical to ensure its reactivity and prevent degradation, which could compromise experimental outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data for the compound and the broader class of TFP esters. It covers hydrolytic and thermal stability, recommended storage protocols, and visual representations of degradation pathways and handling logic.
Chemical Properties
| Property | Value |
| CAS Number | 142685-25-4 |
| Molecular Formula | C₈HF₇O₂ |
| Molecular Weight | 262.08 g/mol |
| Appearance | Liquid |
| Synonyms | 2,3,5,6-Tetrafluorophenyl 2,2,2-trifluoroacetate, Trifluoroacetic acid 2,3,5,6-tetrafluorophenyl ester |
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and reactivity of this compound. The primary concerns for storage are temperature and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator)[1][2] | To minimize potential thermal degradation and slow down hydrolytic decomposition. |
| Atmosphere | Sealed in a dry, inert atmosphere (e.g., argon or nitrogen) | To prevent hydrolysis from atmospheric moisture. The ester is susceptible to degradation in the presence of water. |
| Container | Tightly sealed, appropriate chemical-resistant container | To prevent moisture ingress and contamination. |
| Light Exposure | Store in the dark or in an amber vial | While no specific data on photosensitivity is available, it is good practice for complex organic reagents. |
Note: While one supplier suggests ambient temperature storage, the consensus from multiple other suppliers points towards refrigerated conditions as the optimal storage temperature.
Stability Profile
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, thermal decomposition under high temperatures.
Hydrolytic Stability
The ester bond in this compound is susceptible to hydrolysis, which is the primary degradation pathway under normal storage and handling conditions if exposed to moisture.
-
General Characteristics : Tetrafluorophenyl (TFP) esters are known to be less susceptible to spontaneous hydrolysis compared to other activated esters, such as N-hydroxysuccinimide (NHS) esters.[1] This increased stability makes them more robust for use in aqueous reaction media, particularly under basic conditions.[1][3][4]
-
pH Dependence : TFP esters exhibit greater stability at neutral or slightly acidic pH. They are more stable for several hours at basic pH than NHS-esters, with a half-life for hydrolysis that can be approximately twice as long at a pH of around 8.[5]
-
Degradation Products : The hydrolysis of this compound is expected to yield 2,3,5,6-tetrafluorophenol and trifluoroacetic acid.
Experimental Protocols for Assessing Hydrolytic Stability (General Methodology)
-
Sample Preparation : Prepare solutions of this compound in buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9).
-
Incubation : Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C).
-
Time-Point Analysis : At specified time points, withdraw aliquots from each solution.
-
Quantification : Analyze the concentration of the remaining this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis : Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) at each condition.
Thermal Stability
Specific data on the thermal decomposition of this compound is not available in the reviewed literature. However, general knowledge of highly fluorinated compounds suggests that significant thermal degradation would occur at elevated temperatures.
-
General Trends : Perfluorinated and polyfluorinated compounds often exhibit high thermal stability.[6] Decomposition typically requires high temperatures (often above 200°C) and may proceed through radical mechanisms involving the cleavage of C-C and C-F bonds.[6][7][8]
-
Potential Decomposition Products : At high temperatures, the molecule could potentially decompose into a variety of smaller fluorinated compounds.
Experimental Protocols for Assessing Thermal Stability (General Methodology)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate thermal stability:
-
TGA Protocol :
-
A small sample of this compound is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.
-
-
DSC Protocol :
-
A small sample is sealed in a DSC pan.
-
The sample is heated at a constant rate.
-
The heat flow to or from the sample is measured relative to a reference. Endothermic or exothermic peaks can indicate phase transitions or decomposition.
-
Visualizations
Logical Workflow for Storage and Handling
References
- 1. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A tetrafluorophenyl activated ester self-assembled monolayer for the immobilization of amine-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety of 2,3,5,6-Tetrafluorophenyl trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information for 2,3,5,6-Tetrafluorophenyl trifluoroacetate (CAS RN: 142685-25-4), a key reagent in chemical synthesis. The following sections detail its hazardous properties, physicochemical characteristics, and handling protocols to ensure its safe use in a laboratory setting.
GHS Hazard Identification and Classification
This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are its flammability and its potential to cause skin, eye, and respiratory irritation.
Table 1: GHS Classification
| Hazard Class | Category |
| Flammable Liquids | Category 3 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |
GHS Label Elements
| Element | |
| Pictograms | GHS02: Flame GHS07: Exclamation mark |
| Signal Word | Danger [1][2] |
| Hazard Statements | H225: Highly flammable liquid and vapour.[2] H226: Flammable liquid and vapour.[1][3] H315: Causes skin irritation.[1][2][3] H319: Causes serious eye irritation.[1][2][3] H335: May cause respiratory irritation.[1][2][3] |
| Precautionary Statements | Prevention: P210, P233, P240, P241, P242, P243, P261, P264, P271, P280[1][2][4] Response: P303+P361+P353, P305+P351+P338, P304+P340, P312, P370+P378[4] Storage: P403+P233, P403+P235, P405 Disposal: P501 |
The following diagram illustrates the logical flow of hazard identification and response based on the GHS classification.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Formula | C₈HF₇O₂[2][3][5][6][7] |
| Molecular Weight | 262.08 g/mol [1][2][3][5][6][7] |
| Appearance | Clear Liquid[1][2] |
| Boiling Point | 136-138 °C at 760 mmHg[3] |
| Flash Point | 41.681 °C[5] |
| Density | 1.635 ± 0.06 g/cm³ (Predicted)[2] |
| Purity | 95.0% - 97%[1][3][5] |
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is necessary to minimize the risks associated with this compound.
Engineering Controls
-
Ventilation: Use only outdoors or in a well-ventilated area.[2][8] A chemical fume hood is recommended for all manipulations.
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[2][4]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2][4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash-prone operations.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Handling and Storage
-
Handling:
-
Storage:
First-Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]
Spill and Leak Procedures
-
Small Spills: Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not dispose of down the drain.
Toxicological and Ecological Information
Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer before handling this chemical.
References
- 1. This compound | 142685-25-4 [sigmaaldrich.com]
- 2. This compound | 142685-25-4 [amp.chemicalbook.com]
- 3. CAS 142685-25-4 | 2623-3-56 | MDL MFCD07784266 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CAS#:142685-25-4 | 2,3,5,6-Tetrafluorophenyl 2,2,2-trifluoroacetate | Chemsrc [chemsrc.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
A Technical Guide to 2,3,5,6-Tetrafluorophenyl trifluoroacetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical form, appearance, and chemical properties of 2,3,5,6-Tetrafluorophenyl trifluoroacetate. It details a likely experimental protocol for its synthesis based on established chemical reactions and provides information on its characterization. Furthermore, this guide explores its primary application as a powerful activating agent in modern organic synthesis, particularly in the realms of peptide and oligonucleotide chemistry, which are central to drug development.
Physical and Chemical Properties
This compound is a halogenated organic compound.[1] In its pure form, it exists as a clear, colorless liquid.[2] It is classified as a dangerous good for transport, indicating a need for careful handling and storage.[3]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈HF₇O₂ | [3] |
| Molecular Weight | 262.08 g/mol | [3] |
| CAS Number | 142685-25-4 | [3] |
| Appearance | Clear, colorless liquid | [2] |
| Purity | Typically ≥97% | [2][4] |
| Storage Temperature | Ambient Temperature or 2-8°C | [2][5] |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
This protocol is based on the general method for the esterification of phenols using trifluoroacetic anhydride.[6]
Materials:
-
2,3,5,6-Tetrafluorophenol
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,3,5,6-tetrafluorophenol in an anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a slight molar excess of trifluoroacetic anhydride to the stirred solution. The reaction is often exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess trifluoroacetic anhydride and trifluoroacetic acid.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Characterization Protocols
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a multiplet in the aromatic region corresponding to the single proton on the tetrafluorophenyl ring.
-
¹⁹F NMR: The spectrum will be more complex, showing signals for the four fluorine atoms on the aromatic ring and the three fluorine atoms of the trifluoroacetyl group. The chemical shifts for trifluoroacetyl groups typically range from -67 to -85 ppm relative to CFCl₃.[7]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display a strong characteristic absorption band for the ester carbonyl (C=O) stretching vibration.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Applications in Drug Development and Research
This compound is a valuable reagent in organic synthesis, primarily used as an activating agent for carboxylic acids.[1] The highly electron-withdrawing nature of the tetrafluorophenyl group makes it an excellent leaving group, facilitating nucleophilic acyl substitution reactions.
This property is particularly exploited in:
-
Peptide Synthesis: It can be used to form activated esters of amino acids, which then readily react with the amino group of another amino acid to form a peptide bond. This method is crucial in the synthesis of peptides and proteins, which are important classes of therapeutic agents.[3][8]
-
Oligonucleotide Synthesis: Similar to peptide synthesis, it can be used to activate phosphodiester groups or other functionalities during the synthesis of oligonucleotides. Modified oligonucleotides have therapeutic applications as antisense agents, siRNAs, and aptamers.[9][10]
-
Bioconjugation: This reagent is useful for linking molecules to biomolecules, such as proteins or nucleic acids, a key process in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[5]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Logical Relationship in Application
The diagram below illustrates the role of this compound as an activating agent in the synthesis of biopolymers like peptides.
Caption: Logical flow of the activation and coupling process in peptide synthesis.
References
- 1. This compound | 142685-25-4 | Benchchem [benchchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. A general method of esterification using trifluoroacetic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms [thno.org]
- 10. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
2,3,5,6-Tetrafluorophenyl trifluoroacetate: A Technical Overview of its Boiling Point and Synthesis
For Immediate Release
This technical guide provides an in-depth analysis of the physical properties and a plausible synthetic route for 2,3,5,6-tetrafluorophenyl trifluoroacetate (CAS 142685-25-4), a fluorinated aromatic compound of interest to researchers in drug development and materials science. This document outlines the compound's boiling point and provides a detailed, representative experimental protocol for its preparation and purification.
Core Physical Properties
The defining physical characteristic for the purification of this compound by distillation is its boiling point. The available data for this and other key properties are summarized below.
| Property | Value | Source |
| Boiling Point | 136-138 °C (at 760 mmHg) | [1] |
| CAS Number | 142685-25-4 | [1] |
| Molecular Formula | C₈HF₇O₂ | [1] |
| Molecular Weight | 262.083 g/mol | [1] |
| Physical Form | Liquid | |
| Purity (Typical) | 97% | [1] |
Synthesis and Purification Methodology
The synthesis of this compound is most effectively achieved through the O-acylation of 2,3,5,6-tetrafluorophenol. This nucleophilic acyl substitution reaction utilizes a strong trifluoroacetylating agent, such as trifluoroacetic anhydride, to form the desired ester. The following protocol is a representative procedure based on established chemical principles for the esterification of phenols.
Experimental Protocol: Synthesis of this compound
1. Reagents and Materials:
-
2,3,5,6-Tetrafluorophenol
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Separatory funnel
-
Distillation apparatus
2. Reaction Setup:
-
A dry 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 2,3,5,6-tetrafluorophenol (1 equivalent) and anhydrous dichloromethane (approx. 5 mL per gram of phenol).
-
The flask is cooled in an ice bath (0 °C).
-
Anhydrous pyridine (1.1 equivalents) is added dropwise to the stirred solution.
3. Acylation:
-
Trifluoroacetic anhydride (1.2 equivalents) is added dropwise to the cooled solution via an addition funnel over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, the reaction mixture is removed from the ice bath and allowed to warm to room temperature. It is then stirred for an additional 2-4 hours.
4. Workup and Extraction:
-
The reaction mixture is diluted with additional dichloromethane.
-
The organic solution is transferred to a separatory funnel and washed sequentially with:
- 1 M HCl (twice) to remove pyridine.
- Saturated NaHCO₃ solution (twice) to remove excess trifluoroacetic acid.
- Brine (once).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude liquid product is purified by fractional distillation at atmospheric pressure (760 mmHg).
-
The fraction boiling between 136 °C and 138 °C is collected as the pure this compound.[1]
Synthesis and Purification Workflow
The logical flow of the synthesis and purification process is depicted in the following diagram. This workflow outlines the key stages from starting materials to the final, purified product.
Caption: Synthesis and purification workflow for this compound.
References
Technical Guide: Purity Specifications for 2,3,5,6-Tetrafluorophenyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity specifications for 2,3,5,6-Tetrafluorophenyl trifluoroacetate (CAS No. 142685-25-4). This document outlines typical purity levels, potential impurities, and detailed methodologies for the analytical determination of purity. Furthermore, it includes a representative synthesis and purification workflow.
Core Purity Specifications
This compound is a specialized reagent, and its purity is critical for consistent and reliable results in sensitive applications such as drug development and chemical research. Commercially available grades of this compound typically meet the following specifications:
| Parameter | Specification | Source(s) |
| Purity (by GC) | ≥ 97% or ≥ 95% | [1][2] |
| Appearance | Colorless Liquid | [1] |
| Molecular Formula | C₈HF₇O₂ | [1][2] |
| Molecular Weight | 262.08 g/mol | [1][2] |
| CAS Number | 142685-25-4 | [1][2] |
Note: Specifications can vary between suppliers. It is always recommended to refer to the lot-specific Certificate of Analysis (CoA) for precise data.
Analytical Methodologies for Purity Determination
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of this compound. These methods help to quantify the main component and identify potential process-related impurities or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for determining the purity of volatile compounds like this compound. It offers high separation efficiency and definitive identification of components based on their mass spectra.
Experimental Protocol:
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column is recommended for good peak shape and resolution. A common choice would be a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector:
-
Mode: Split/splitless, with a split ratio of 50:1 to avoid column overloading.
-
Temperature: 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Purity is typically determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times. Potential impurities include unreacted 2,3,5,6-tetrafluorophenol, residual solvents, and by-products from the esterification reaction.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a complementary technique for purity analysis, particularly for identifying non-volatile impurities. Given the aromatic and fluorinated nature of the compound, a phenyl- or fluorinated stationary phase can offer unique selectivity.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) or a pentafluorophenyl (PFP) phase for enhanced separation of fluorinated aromatic compounds.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
Gradient: Start with a higher percentage of Solvent A, and gradually increase the percentage of Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the initial mobile phase composition.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural confirmation and the identification of structurally related impurities. Both ¹H and ¹⁹F NMR are highly informative for this molecule.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
¹H NMR:
-
Expected Signals: A complex multiplet in the aromatic region (around 7.0-7.5 ppm) corresponding to the single proton on the tetrafluorophenyl ring. The integration of this signal relative to any impurity signals (e.g., the hydroxyl proton of unreacted phenol) can be used for quantification.
-
-
¹⁹F NMR:
-
Expected Signals: Two distinct sets of signals are expected: one for the trifluoroacetate group and another for the four fluorine atoms on the aromatic ring. The chemical shifts of trifluoroacetyl groups typically appear in the range of -67 to -85 ppm (relative to CFCl₃)[3]. The fluorine atoms on the ring will exhibit complex splitting patterns due to F-F coupling.
-
Reference: An internal standard such as trifluorotoluene can be used for quantitative analysis (qNMR).
-
-
Data Analysis: The presence of unexpected signals or deviations in chemical shifts and coupling constants can indicate impurities. The relative integrals of signals corresponding to the main compound and impurities can provide a quantitative measure of purity.
Synthesis and Purification Workflow
The most common laboratory-scale synthesis of this compound involves the esterification of 2,3,5,6-tetrafluorophenol with trifluoroacetic anhydride.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2,3,5,6-tetrafluorophenol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic anhydride (1.1-1.5 eq) dropwise at 0 °C. A base such as triethylamine (TEA) or pyridine (1.1-1.5 eq) can be added to catalyze the reaction and scavenge the trifluoroacetic acid by-product.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Detailed Experimental Protocol: Purification
-
Vacuum Distillation: For the removal of lower-boiling impurities and unreacted starting materials, vacuum distillation is an effective method. Fluorinated compounds often have lower boiling points than their non-fluorinated counterparts[4].
-
Column Chromatography: If non-volatile impurities are present, purification can be achieved by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.
Logical Workflow for Purity Verification
The following diagram illustrates the logical steps for the comprehensive purity verification of a batch of this compound.
References
Methodological & Application
Application Notes and Protocols for Protein Modification using 2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA) is an amine-reactive chemical modification reagent used for the covalent attachment of a trifluoroacetyl group to proteins. This modification primarily targets the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain, forming a stable amide bond. The trifluoroacetyl moiety serves as a valuable tool in various research and drug development applications due to its unique properties.
The tetrafluorophenyl (TFP) ester component of TFP-TFA offers enhanced stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, particularly at neutral to basic pH.[1][2] This increased stability provides better control over the labeling reaction and can lead to higher modification efficiencies.[1]
The trifluoroacetyl group introduced by TFP-TFA is a small, highly electronegative modification. A key application of this modification is to mimic natural lysine acetylation, a critical post-translational modification involved in regulating protein function and cellular signaling.[3] The strong electron-withdrawing nature of the trifluoromethyl group makes the resulting N-trifluoroacetyl lysine resistant to deacetylation by certain enzymes like sirtuins (SIRTs).[3] This stability makes TFP-TFA an excellent tool for studying the functional consequences of lysine acetylation without the complication of enzymatic removal.
Key Applications:
-
Mimicking Lysine Acetylation: Studying the role of lysine acetylation in protein function, protein-protein interactions, and signaling pathways.[3]
-
Enzyme Inhibitor Studies: The stable trifluoroacetyl-lysine can act as a mimic of acetyl-lysine to study the binding and inhibition of "reader" domains (e.g., bromodomains) and the resistance to "eraser" enzymes (e.g., deacetylases).[3]
-
Drug Development: In the synthesis of peptide-based therapeutics and for probing the role of acetylation in disease.[4]
-
Biophysical and Structural Studies: Introducing a fluorine-labeled group for ¹⁹F-NMR studies of protein structure and dynamics.
Chemical Properties and Reaction Mechanism
Chemical Structure:
-
Compound Name: this compound
-
Molecular Formula: C₈HF₇O₂
-
Molecular Weight: 262.08 g/mol
-
CAS Number: 142685-25-4
The reaction of TFP-TFA with a primary amine on a protein proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amine acts as a nucleophile, attacking the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol as a byproduct.[1]
Caption: Reaction mechanism of TFP-TFA with a primary amine on a protein.
Quantitative Data Summary
The efficiency of protein modification with TFP-TFA is influenced by several factors including pH, temperature, reaction time, and the molar ratio of reagent to protein. The following tables provide a summary of key quantitative parameters derived from general TFP ester labeling protocols.[1][5][6]
Table 1: Recommended Reaction Conditions for Protein Modification with TFP Esters
| Parameter | Recommended Value/Range | Notes |
| pH | 7.5 - 9.0 | The reaction rate increases with pH as the primary amines become deprotonated and more nucleophilic. However, the rate of hydrolysis of the TFP ester also increases at higher pH. A pH range of 7.5-8.5 is often optimal.[1][5] |
| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate, Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the TFP ester and should be avoided.[5] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (typically 30-60 minutes). Reactions at 4°C can proceed for several hours to overnight to minimize protein degradation.[6] |
| Protein Concentration | ≥ 2 mg/mL | Higher protein concentrations generally lead to greater labeling efficiency.[5][6] |
| Molar Excess of TFP-TFA | 10- to 50-fold | The optimal molar excess depends on the protein concentration and the desired degree of labeling. A 20-fold excess is a common starting point for a protein concentration of 2 mg/mL.[5][6] |
Table 2: Comparative Stability of TFP and NHS Esters in Aqueous Buffer
| Active Ester | Relative Hydrolytic Stability | Half-life at pH 8.5 |
| TFP Ester | More Stable | Several hours |
| NHS Ester | Less Stable | ~10-20 minutes |
Note: Half-life values are approximate and can vary depending on buffer composition and temperature. TFP esters have been shown to have a significantly longer half-life than NHS esters in aqueous conditions.[1][7][8]
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with TFP-TFA
This protocol provides a general method for the trifluoroacetylation of a protein using TFP-TFA. Optimization may be necessary for specific proteins and applications.
Materials:
-
Protein of interest
-
This compound (TFP-TFA)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0 (or other amine-free buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
If the protein solution contains primary amines (e.g., from Tris buffer or ammonium sulfate precipitation), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.
-
-
TFP-TFA Stock Solution Preparation:
-
Allow the vial of TFP-TFA to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mg/mL (~38 mM) stock solution of TFP-TFA in anhydrous DMSO or DMF.
-
-
Calculation of TFP-TFA Volume:
-
Determine the volume of the TFP-TFA stock solution required to achieve the desired molar excess.
-
Example: For a 1 mL reaction of a 5 mg/mL solution of a 50 kDa protein (0.1 mM) and a desired 20-fold molar excess of TFP-TFA:
-
Moles of protein = 0.1 mM * 1 mL = 0.1 µmol
-
Moles of TFP-TFA needed = 0.1 µmol * 20 = 2 µmol
-
Volume of TFP-TFA stock (38 mM) = 2 µmol / 38 mM = 52.6 µL
-
-
-
Modification Reaction:
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the TFP-TFA stock solution.
-
Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to the 1 mL reaction).
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove the excess TFP-TFA, 2,3,5,6-tetrafluorophenol byproduct, and quenching reagent by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Caption: Experimental workflow for protein modification with TFP-TFA.
Protocol 2: Characterization of Trifluoroacetylated Protein by Mass Spectrometry
1. Intact Protein Analysis:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Procedure:
-
Desalt the purified modified protein using a C4 ZipTip or equivalent.
-
Infuse the desalted protein into the mass spectrometer.
-
Acquire the mass spectrum and deconvolute the data to determine the intact mass of the modified protein.
-
-
Data Analysis: The mass of the trifluoroacetyl group is 96.00 Da (C₂F₃O). The number of modifications can be estimated by the mass shift compared to the unmodified protein.
-
Mass of modified protein = Mass of unmodified protein + (n × 96.00 Da), where 'n' is the number of trifluoroacetyl groups.
-
2. Peptide Mapping Analysis (Bottom-up Proteomics):
-
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the modified protein in a buffer containing a chaotropic agent (e.g., 8 M urea). Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Proteolytic Digestion: Dilute the urea and digest the protein with a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues. Note that trifluoroacetylation of lysine will block tryptic cleavage at that site.
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest, MaxQuant).
-
Include a variable modification of +96.00 Da on lysine residues and the protein N-terminus.
-
The identification of peptides with this mass shift will confirm the presence and locate the sites of trifluoroacetylation.
-
The absence of cleavage C-terminal to a modified lysine by trypsin provides further evidence of modification at that site.
-
Caption: Workflow for identifying modification sites by mass spectrometry.
Signaling Pathways and Logical Relationships
The primary utility of TFP-TFA in the context of signaling is to create a stable mimic of lysine acetylation, thereby allowing for the study of its impact on cellular processes. Lysine acetylation is a dynamic post-translational modification regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). The trifluoroacetyl group, being resistant to deacetylation by sirtuins, effectively locks the protein in an "acetylated-like" state.
Caption: TFP-TFA modification as a stable mimic of lysine acetylation.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3,5,6-Tetrafluorophenyl Trifluoroacetate as a Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA) is a highly efficient reagent for the activation of carboxylic acids in amide bond formation, a cornerstone of peptide synthesis and bioconjugation. This reagent facilitates the creation of 2,3,5,6-tetrafluorophenyl (TFP) esters, a class of activated esters known for their high reactivity and enhanced stability in aqueous media compared to their common N-hydroxysuccinimide (NHS) ester counterparts. The pre-activation of a carboxylic acid with TFP-TFA to form a stable, often crystalline, TFP ester provides a convenient approach that can minimize side reactions and reduce racemization, particularly for sensitive amino acids. These characteristics make TFP-TFA a valuable tool for the synthesis of complex peptides and for the modification of proteins and other biomolecules.
Mechanism of Action
The utility of this compound lies in a two-stage process: the activation of a carboxylic acid followed by the coupling with a primary or secondary amine.
-
Activation Stage: The carboxylic acid, such as an N-protected amino acid, reacts with TFP-TFA in the presence of a non-nucleophilic base. The trifluoroacetate anion serves as the leaving group, resulting in the formation of a highly reactive TFP ester. The strong electron-withdrawing nature of the tetrafluorophenyl group significantly enhances the electrophilicity of the carbonyl carbon.
-
Coupling Stage: The resulting TFP ester is then subjected to nucleophilic attack by an amine. This reaction proceeds via a tetrahedral intermediate, which subsequently collapses to form a stable amide bond and releases 2,3,5,6-tetrafluorophenol as a byproduct.
Application Notes and Protocols for the Synthesis of Active Esters using 2,3,5,6-Tetrafluorophenyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluorophenyl (TFP) esters are highly efficient acylating agents utilized in the synthesis of amides, particularly in bioconjugation and peptide chemistry. Their enhanced stability towards hydrolysis, especially under basic conditions, offers a significant advantage over commonly used N-hydroxysuccinimide (NHS) esters. This document provides detailed application notes and protocols for the synthesis of TFP active esters using 2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA) as a convenient and effective activating reagent. TFP-TFA allows for a straightforward, one-step conversion of carboxylic acids to their corresponding TFP esters, facilitating the development of bioconjugates, antibody-drug conjugates (ADCs), and other advanced therapeutics.
Advantages of TFP Esters
TFP esters are less susceptible to spontaneous hydrolysis compared to NHS esters, especially at the slightly basic pH values often required for efficient amine acylation.[1][2] This increased stability leads to more efficient and reproducible conjugation reactions. The electron-withdrawing nature of the tetrafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic attack by primary and secondary amines to form stable amide bonds.[1]
Synthesis of this compound (TFP-TFA)
The activating reagent, this compound, can be synthesized from 2,3,5,6-tetrafluorophenol and trifluoroacetic anhydride.
Experimental Protocol: Synthesis of TFP-TFA[3][4][5]
Materials:
-
2,3,5,6-Tetrafluorophenol
-
Trifluoroacetic anhydride
-
Boron trifluoride etherate
Procedure:
-
Combine 2,3,5,6-tetrafluorophenol (0.33 mol), trifluoroacetic anhydride (0.42 mol), and a catalytic amount of boron trifluoride etherate (0.5 mL).
-
Reflux the mixture for 16 hours.
-
Remove trifluoroacetic anhydride and trifluoroacetic acid by distillation at atmospheric pressure.
-
The desired product, this compound, can be collected by distillation (boiling point ~45°C at atmospheric pressure). A yield of approximately 75% can be expected.[3]
General Protocol for the Synthesis of TFP Active Esters from Carboxylic Acids using TFP-TFA
This protocol describes a general method for the activation of a carboxylic acid to its corresponding TFP ester.
Experimental Workflow
Caption: General workflow for the synthesis of TFP active esters.
Detailed Protocol[6][7][8]
Materials:
-
Carboxylic acid of interest
-
This compound (TFP-TFA)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., dichloromethane (CH2Cl2), dimethylformamide (DMF), or a mixture)
Procedure:
-
Dissolve the carboxylic acid in an anhydrous solvent.
-
Add triethylamine to the solution. The amount of TEA can vary, typically from 1 to several equivalents.
-
Add this compound (TFP-TFA) dropwise to the mixture. A molar excess of TFP-TFA is generally used.
-
Stir the reaction mixture at room temperature for a period ranging from 30 minutes to 20 hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude TFP ester can be purified by trituration, recrystallization, or silica gel chromatography.
Reaction Mechanism
The synthesis of a TFP active ester using TFP-TFA proceeds through a nucleophilic acyl substitution. The triethylamine deprotonates the carboxylic acid, forming a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetyl group in TFP-TFA. The tetrafluorophenoxide is a good leaving group, facilitating the formation of a mixed anhydride intermediate. This intermediate then rearranges, with the trifluoroacetate anion being displaced by the carboxylate to form the more stable TFP ester and trifluoroacetate as a byproduct.
Caption: Proposed mechanism for TFP ester synthesis using TFP-TFA.
Quantitative Data
The following table summarizes the synthesis of various TFP active esters using TFP-TFA, demonstrating the utility of this method for a range of carboxylic acids.
| Carboxylic Acid | Solvent(s) | Reaction Time | Yield (%) | Reference |
| Biotin | N/A | 30 min | 83 | [4][5] |
| 2-[4-(phenylazo)benzylthio]ethyl 5-[1-methyl-4-(tert-butyloxy)carboxamido]pyrrole-2-carboxamido]pentyl-carboxylate | CH2Cl2 / DMF | 20 h | N/A | [6] |
| 6-[bis(4-methoxyphenyl) phenylmethoxy]hexyl butanedioate | CH2Cl2 | N/A | N/A | [7] |
| 1,3-Dihydro-1,3-dioxo-2-[6-[bis(4-methoxyphenyl) phenylmethoxy] hex-1-yl]isoindole-5-carboxylate | N/A | N/A | 90 | [7] |
| para-tri-n-butylstannylbenzamidyl-dPEG₄-carboxylic acid | CHCl3 | N/A | N/A | [8] |
N/A: Not available in the cited source.
Applications in Drug Development
The primary application of TFP esters synthesized via this method is in bioconjugation, where they are used to covalently attach small molecules, such as drugs, probes, or imaging agents, to biomolecules like proteins, antibodies, and oligonucleotides.[6] The resulting amide bond is highly stable, making this chemistry ideal for the construction of:
-
Antibody-Drug Conjugates (ADCs): TFP esters can be used to link cytotoxic drugs to monoclonal antibodies, targeting the drug to cancer cells.
-
Peptide and Oligonucleotide Modification: Functional moieties can be introduced to peptides and oligonucleotides for therapeutic or diagnostic purposes.[7]
-
Fluorescent Labeling: Fluorophores with a carboxylic acid handle can be converted to their TFP esters for efficient labeling of biomolecules.[1]
Conclusion
The use of this compound provides a reliable and efficient method for the synthesis of TFP active esters from a wide range of carboxylic acids. The operational simplicity of the protocol, combined with the high reactivity and stability of the resulting TFP esters, makes this a valuable tool for researchers and professionals in the field of drug development and bioconjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. US5419966A - Solid support for synthesis of 3'-tailed oligonucleotides - Google Patents [patents.google.com]
- 4. WO1997029114A1 - Biotin-containing compounds, biotinylation reagents and methods - Google Patents [patents.google.com]
- 5. US7141676B1 - Water soluble multi-biotin-containing compounds - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Fluorine-18 Labeling with 2,3,5,6-Tetrafluorophenyl (TFP) Ester Derivatives
Note to the Reader: While the initial topic specified 2,3,5,6-Tetrafluorophenyl trifluoroacetate derivatives for Fluorine-18 labeling, a comprehensive literature search did not yield specific methods or applications for this particular reagent. However, the search revealed extensive use of a structurally related and highly efficient prosthetic group, 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) . This document provides detailed application notes and protocols for the synthesis and use of [¹⁸F]F-Py-TFP, which serves as a robust method for the ¹⁸F-labeling of peptides, proteins, and other biomolecules for Positron Emission Tomography (PET).
Introduction
Fluorine-18 is a positron-emitting radionuclide widely utilized in the development of PET radiotracers due to its favorable half-life (109.8 min), low positron energy (0.64 MeV), and high positron abundance (97%).[1][2] The labeling of biomolecules with ¹⁸F is often challenging due to the harsh conditions typically required for direct radiofluorination, which can lead to the degradation of sensitive substrates. To circumvent this, indirect labeling strategies employing prosthetic groups have been developed.
The use of 2,3,5,6-tetrafluorophenyl (TFP) esters as activating groups provides a highly efficient method for the acylation of primary and secondary amines under mild conditions. TFP esters exhibit greater stability towards hydrolysis at basic pH compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more reproducible and efficient conjugation reactions. This makes 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) an excellent prosthetic group for the ¹⁸F-labeling of various biomolecules.[3][4]
Principle of the Method
The ¹⁸F-labeling strategy using [¹⁸F]F-Py-TFP is a two-step, one-pot procedure. The first step involves the nucleophilic radiofluorination of a precursor molecule to generate the [¹⁸F]F-Py-TFP prosthetic group. This is followed by the conjugation of the purified prosthetic group to the biomolecule of interest, typically targeting a primary amine (e.g., the epsilon-amino group of a lysine residue) to form a stable amide bond.
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of [¹⁸F]F-Py-TFP and its conjugation to different biomolecules.
Table 1: Radiosynthesis of 6-[¹⁸F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([¹⁸F]F-Py-TFP)
| Precursor | Reaction Conditions | Synthesis Time (min) | Radiochemical Yield (RCY, decay-corrected) | Reference |
| Trimethylammonium | 40 °C, tBuOH:MeCN (4:1) | 42 ± 6 | 76.1 ± 3.5% | [1] |
| Quaternary ammonium salt | Room Temperature, MeCN | 5 | >75% conversion | [5][6] |
| Trimethylammonium | 40 °C | Not specified | 60-70% | [7] |
Table 2: Conjugation of [¹⁸F]F-Py-TFP to Peptides and Proteins
| Biomolecule | Reaction Conditions | Conjugation Time (min) | Overall RCY (non-decay corrected) | Molar Activity (Ci/µmol) | Reference |
| YGGFL (peptide) | 40 °C, DMSO, DIPEA | 15 | 13-26% (decay corrected) | 1-5 | [1] |
| cRGDyK (peptide) | 40 °C, DMSO, DIPEA | 15 | 13-26% (decay corrected) | 1-5 | [1] |
| Pyr-QKLGNQWAVGHLM | 40 °C, DMSO, DIPEA | 15 | 13-26% (decay corrected) | 1-5 | [1] |
| [¹⁸F]DCFPyL (PSMA targeting peptide) | 40-50 °C | 10 | 25-43% | Not specified | [8][9] |
| [¹⁸F]c(RGDfK) (integrin targeting peptide) | 40-50 °C | 10 | 25-43% | Not specified | [8][9] |
| [¹⁸F]albumin | 40-50 °C | 10 | 25-43% | Not specified | [8][9] |
Experimental Protocols
Protocol 1: Automated Synthesis of [¹⁸F]F-Py-TFP
This protocol is adapted for an automated radiosynthesizer such as the ELIXYS FLEX/CHEM®.[1]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
PyTFP-precursor (trimethylammonium salt)
-
Acetonitrile (MeCN, anhydrous)
-
tert-Butanol (tBuOH, anhydrous)
-
Oasis MCX Plus cartridge
-
Water for injection
Procedure:
-
Trap aqueous [¹⁸F]fluoride on a QMA cartridge.
-
Elute the [¹⁸F]fluoride into the reactor with a solution of Kryptofix 2.2.2. and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Add 10 mg of the PyTFP-precursor dissolved in 4:1 (v/v) tBuOH:MeCN to the reactor.
-
Heat the reaction mixture at 40 °C for 10 minutes.[1]
-
After cooling, dilute the crude reaction mixture and pass it through a pre-conditioned Oasis MCX Plus cartridge to purify the [¹⁸F]F-Py-TFP.
-
Elute the purified product from the cartridge with the desired solvent for the subsequent conjugation step.
Protocol 2: Room Temperature Synthesis of [¹⁸F]F-Py-TFP
This protocol describes a rapid, room-temperature synthesis without the need for azeotropic drying.[5][6]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Anion-exchange cartridge (e.g., Chromafix 30-PS-HCO₃)
-
Quaternary ammonium salt precursor of F-Py-TFP
-
Acetonitrile (MeCN, anhydrous)
-
tert-Butanol (tBuOH, anhydrous)
-
Oasis MCX Plus cartridge
Procedure:
-
Pass the aqueous [¹⁸F]fluoride solution through the anion-exchange cartridge to trap the radioactivity.
-
Wash the cartridge with anhydrous acetonitrile.
-
Prepare a solution of the quaternary ammonium salt precursor (e.g., 10 mg) in a mixture of acetonitrile and t-butanol (e.g., 2:8 v/v).
-
Flow the precursor solution through the anion-exchange cartridge. The radiofluorination occurs on the cartridge at room temperature.
-
The eluted solution contains the [¹⁸F]F-Py-TFP.
-
For purification, dilute the eluate with water and pass it through a pre-conditioned Oasis MCX Plus cartridge.
-
Wash the cartridge with water and elute the purified product.
Protocol 3: Conjugation of [¹⁸F]F-Py-TFP to a Peptide
This protocol provides a general method for the conjugation of the prosthetic group to a peptide containing a primary amine.
Materials:
-
Purified [¹⁸F]F-Py-TFP in a suitable solvent (e.g., DMSO)
-
Peptide of interest (e.g., cRGDyK)
-
N,N-Diisopropylethylamine (DIPEA) or sodium bicarbonate
-
Dimethyl sulfoxide (DMSO) or a mixture of MeCN/water/tBuOH
-
HPLC system for purification
Procedure:
-
Dissolve the peptide (e.g., 1 mg) in the chosen reaction solvent (e.g., 0.5 mL DMSO).[1]
-
Add a base such as DIPEA (e.g., 10 µL) to the peptide solution.[1]
-
Add the solution of purified [¹⁸F]F-Py-TFP to the peptide solution.
-
Heat the reaction mixture at 40-50 °C for 10-15 minutes.[1][8][9]
-
Quench the reaction by adding water or an appropriate buffer.
-
Purify the ¹⁸F-labeled peptide using reverse-phase HPLC.
-
Formulate the purified product in a biocompatible solution (e.g., saline with ethanol).
Conclusion
The use of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester provides a versatile and efficient platform for the ¹⁸F-labeling of a wide range of biomolecules for PET imaging. The methodology offers several advantages, including mild reaction conditions, good radiochemical yields, and the potential for full automation.[1] The protocols outlined in this document can serve as a valuable resource for researchers and scientists in the field of radiopharmaceutical development.
References
- 1. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]
- 5. Facile room temperature synthesis of fluorine-18 labeled fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester without azeotropic drying of fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group: A Method Comparable to direct Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast indirect fluorine-18 labeling of protein/peptide using the useful 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl prosthetic group: A method comparable to direct fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with 2,3,5,6-Tetrafluorophenyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of amino acid sequences. The choice of coupling reagent is critical for the success of SPPS, influencing reaction kinetics, yield, and the stereochemical integrity of the final peptide. This document provides detailed application notes and protocols for the use of 2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA) as a precursor to a highly efficient activating agent for amino acids in SPPS.
TFP-TFA serves as a reagent for the generation of 2,3,5,6-tetrafluorophenyl (TFP) esters of N-protected amino acids. These TFP-activated esters are analogous to the more commonly used pentafluorophenyl (PFP) esters and offer excellent reactivity and stability. The electron-withdrawing nature of the tetrafluorophenyl group makes the ester highly susceptible to nucleophilic attack by the free amine of the growing peptide chain, facilitating rapid and efficient amide bond formation. This high reactivity can minimize racemization and is particularly effective for sterically hindered couplings. Furthermore, TFP esters exhibit greater stability towards basic conditions compared to N-hydroxysuccinimide (NHS) esters, offering an advantage in specific applications.[1][2]
Key Applications
-
Efficient in-situ or pre-activation of N-protected amino acids: TFP-TFA allows for the straightforward preparation of stable, solid TFP-activated amino acid esters that can be stored and used as needed.
-
Synthesis of complex and sterically hindered peptides: The high reactivity of TFP esters can drive difficult coupling reactions to completion.
-
Minimization of racemization: The rapid coupling kinetics help to preserve the chiral integrity of the amino acids.
-
Alternative to carbodiimide-based and other coupling reagents: TFP-activated esters provide a reliable alternative, avoiding the byproducts associated with reagents like DCC and DIC.
Data Presentation: Comparison of Activated Esters
The selection of an appropriate activated ester is crucial for optimizing peptide synthesis. The reactivity of these esters is largely governed by the electron-withdrawing properties of the leaving group. Below is a comparison of TFP esters with other commonly used activated esters.
| Activated Ester | Abbreviation | Leaving Group | Relative Reactivity | Key Advantages |
| 2,3,5,6-Tetrafluorophenyl ester | TFP | 2,3,5,6-Tetrafluorophenol | High | Good reactivity, increased stability to base compared to NHS esters.[1][2] |
| Pentafluorophenyl ester | PFP | Pentafluorophenol | Very High | Excellent reactivity, rapid coupling, stable crystalline solids.[3][4] |
| 4-Nitrophenyl ester | ONp | 4-Nitrophenol | Moderate | Good stability, historically significant in peptide chemistry.[5][6] |
| N-Hydroxysuccinimide ester | NHS | N-Hydroxysuccinimide | Moderate | Widely used, but susceptible to hydrolysis under basic conditions.[1] |
Note: Relative reactivity is a general guide. Actual coupling rates depend on specific reaction conditions, including solvent, temperature, and the nature of the amino acids being coupled.
Experimental Protocols
Protocol 1: Preparation of Fmoc-Amino Acid-TFP Esters
This protocol describes the synthesis of Fmoc-amino acid-TFP esters from the corresponding Fmoc-amino acids using TFP-TFA.
Materials:
-
Fmoc-amino acid (1 equivalent)
-
This compound (TFP-TFA) (1.1 equivalents)
-
Pyridine or Diisopropylethylamine (DIEA) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF.
-
Add pyridine or DIEA (1.2 equivalents) to the solution and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add TFP-TFA (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-TFP ester.
Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-Amino Acid-TFP Esters
This protocol outlines the step-by-step procedure for SPPS on a 0.1 mmol scale using a manual synthesis vessel.
Materials:
-
Appropriate resin (e.g., Rink Amide, Wang) (0.1 mmol)
-
Fmoc-amino acid-TFP esters
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel and swell in DMF for 30-60 minutes. Drain the DMF.
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
-
-
Coupling of Fmoc-Amino Acid-TFP Ester:
-
In a separate vial, dissolve the Fmoc-amino acid-TFP ester (3 equivalents, 0.3 mmol) in DMF (2-3 mL).
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids, the reaction time may be extended.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Final Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
-
Mandatory Visualizations
Caption: Activation of an N-protected amino acid using TFP-TFA.
Caption: General workflow for SPPS using Fmoc-amino acid-TFP esters.
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 2,3,5,6-Tetrafluorophenyl Trifluoroacetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, the efficient and stable conjugation of molecules is paramount. 2,3,5,6-Tetrafluorophenyl (TFP) esters have emerged as superior alternatives to traditional N-hydroxysuccinimide (NHS) esters for the activation of carboxylic acids, facilitating the formation of stable amide bonds with primary amines. This enhanced performance is primarily due to the greater hydrolytic stability of TFP esters, especially under the slightly basic conditions often required for bioconjugation. 2,3,5,6-Tetrafluorophenyl trifluoroacetate is a key reagent in this methodology, enabling the straightforward conversion of carboxylic acids into their highly reactive TFP ester counterparts.
These application notes provide a comprehensive overview of the use of this compound in medicinal chemistry, offering detailed experimental protocols, quantitative data for comparison, and visualizations of relevant workflows and biological pathways.
Data Presentation
Table 1: Comparative Hydrolytic Stability of TFP vs. NHS Esters
| pH | TFP Ester Half-life (t½) | NHS Ester Half-life (t½) | Fold Difference |
| 7.0 | ~1.9 hours | ~1 hour | ~1.9x |
| 8.0 | ~3 hours | ~1 hour | ~3.0x |
| 8.5 | Several hours | Minutes | >10x |
| 9.0 | Significantly stable | Very rapid hydrolysis | Significant |
| 10.0 | ~10-fold longer than NHS | ~39 minutes | ~10x |
Data compiled from various sources comparing the stability of TFP and NHS esters of similar carboxylic acids in aqueous buffers at room temperature.
Table 2: Typical Reaction Parameters for Bioconjugation
| Parameter | Recommended Conditions | Notes |
| Reaction Buffer | Amine-free buffers such as Phosphate Buffered Saline (PBS), HEPES, or bicarbonate buffer. | Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the TFP ester. |
| pH | 7.5 - 9.0 | TFP esters exhibit greater stability at higher pH compared to NHS esters, allowing for a broader operational window.[1] Optimal pH is often between 8.5 and 9.0.[1] |
| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations generally lead to more efficient labeling.[2] |
| Molar Excess of TFP Ester | 5- to 20-fold molar excess over the biomolecule. | The optimal ratio should be determined empirically for each specific biomolecule and desired degree of labeling. |
| Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C. | Reaction progress can be monitored by techniques such as HPLC or mass spectrometry. |
| Quenching Reagent | 50-100 mM Tris buffer, hydroxylamine, or glycine. | Quenching stops the reaction by consuming any unreacted TFP ester. |
| Purification | Size-exclusion chromatography (desalting column), dialysis, or HPLC. | The choice of purification method depends on the scale of the reaction and the properties of the conjugate. |
Experimental Protocols
Protocol 1: Activation of a Carboxylic Acid with this compound
This protocol describes a general method for the conversion of a carboxylic acid to its corresponding 2,3,5,6-tetrafluorophenyl (TFP) ester.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) or Pyridine
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add DIPEA or pyridine (1.1 - 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Activation: Slowly add this compound (1.1 - 1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid.
-
Work-up (if isolating the TFP ester):
-
Quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude TFP ester by flash column chromatography on silica gel.
-
-
In-situ Use: For many bioconjugation reactions, the activated TFP ester can be used in the next step without isolation. After the activation reaction is complete, the amine-containing biomolecule can be added directly to the reaction mixture.
Protocol 2: Labeling of a Protein with a TFP Ester
This protocol provides a general procedure for the covalent labeling of a protein with a TFP ester-activated molecule (e.g., a fluorescent dye, biotin, or a small molecule drug).
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
TFP ester-activated molecule
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
If the protein solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS at the desired pH using a desalting column or dialysis.
-
Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.[2]
-
-
TFP Ester Solution Preparation:
-
Immediately before use, dissolve the TFP ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).
-
-
Conjugation Reaction:
-
While gently vortexing or stirring, add a 5- to 20-fold molar excess of the TFP ester stock solution to the protein solution. The optimal molar ratio should be empirically determined.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
To stop the conjugation, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted TFP ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, purify the conjugate by dialysis against the storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by spectrophotometry (if the label has a distinct absorbance) or mass spectrometry.
-
Assess the functionality of the labeled protein using an appropriate activity or binding assay.
-
Mandatory Visualization
Caption: General workflow for bioconjugation using this compound.
Caption: Mechanism of action of a HER2-targeted antibody-drug conjugate.
References
2,3,5,6-Tetrafluorophenyl Trifluoroacetate: Application Notes and Protocols for Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFPT) is a highly reactive biochemical reagent utilized primarily for the trifluoroacetylation of primary and secondary amines and as an activating agent for carboxylic acids in bioconjugation and peptide synthesis.[1] The electron-withdrawing nature of the tetrafluorophenyl group makes the trifluoroacetyl group highly susceptible to nucleophilic attack, allowing for efficient modification of biomolecules under mild conditions. This document provides detailed application notes and experimental protocols for the use of TFPT in biochemical research.
Chemical Properties and Data
Quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 142685-25-4 | [2] |
| Molecular Formula | C₈HF₇O₂ | [2] |
| Molecular Weight | 262.08 g/mol | [2] |
| Appearance | Clear liquid | [3] |
| Boiling Point | 146.0 ± 40.0 °C (Predicted) | [4] |
| Density | 1.635 ± 0.06 g/cm³ (Predicted) | [4] |
| Purity | 95% - 97% | [3][5] |
| Storage Temperature | 2-8°C | [6] |
Applications in Biochemical Research
The primary applications of this compound in a research context are centered around its function as a potent trifluoroacetylating agent and a coupling reagent in peptide synthesis.
Trifluoroacetylation of Amines
TFPT is an effective reagent for the introduction of a trifluoroacetyl group onto primary and secondary amines, such as the ε-amino group of lysine residues in proteins.[7] This modification can be used to study protein structure and function, as the trifluoroacetyl group can alter the local chemical environment and potentially block sites of post-translational modification. Trifluoroacetylation can also serve as a protective group strategy in chemical synthesis.[7]
Activating Agent in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), carboxylic acid groups of amino acids must be activated to facilitate amide bond formation. Polyfluorophenyl esters are effective activated intermediates for this purpose.[8] TFPT can be used to convert N-protected amino acids into their corresponding highly reactive 2,3,5,6-tetrafluorophenyl esters, which then readily react with the free amino group of the growing peptide chain on the solid support.
It is important to note that trifluoroacetylation can also be an undesirable side reaction during SPPS, particularly when using trifluoroacetic acid (TFA) for the removal of protecting groups.[9] This can lead to chain termination. A study on a related mechanism demonstrated a reaction rate constant (k₂) of 6 × 10⁻⁴ M⁻¹s⁻¹ for the transfer of a trifluoroacetyl group from a resin-bound hydroxyl group to an amine.[9]
Experimental Protocols
Protocol 1: General Procedure for Trifluoroacetylation of an Amine
This protocol provides a general method for the trifluoroacetylation of a primary or secondary amine using this compound. This procedure is adapted from similar trifluoroacetylation reactions.[10]
Materials:
-
Amine-containing substrate (e.g., a peptide with an exposed lysine residue)
-
This compound (TFPT)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Purification system (e.g., column chromatography or HPLC)
Procedure:
-
Dissolve the amine-containing substrate in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.1 to 1.5 equivalents of the non-nucleophilic base to the reaction mixture.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add 1.0 to 1.2 equivalents of this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding the quenching solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product using a suitable purification method.
Quantitative Data Example (from a related reaction): A reaction involving a similar reagent, Pentafluorophenyl trifluoroacetate, with a substrate in the presence of DIPEA in CH2Cl2 at 0°C for 1 hour yielded the desired product in 40% yield.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using TFPT as a Coupling Reagent
This protocol outlines a general procedure for the coupling step in Fmoc-based solid-phase peptide synthesis using TFPT to generate the active ester of the incoming amino acid in situ.
Materials:
-
Fmoc-protected amino acid
-
This compound (TFPT)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
Fmoc Deprotection:
-
Wash the resin-bound peptide three times with DMF.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove piperidine and the cleaved Fmoc adduct.
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid in DMF.
-
Add 3 equivalents of this compound to the amino acid solution.
-
Add 3.5-4 equivalents of DIPEA to the activation mixture and stir for 10-20 minutes at room temperature to form the 2,3,5,6-tetrafluorophenyl active ester.
-
Add the activated amino acid solution to the deprotected resin-bound peptide in the synthesis vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step can be repeated.
-
After complete coupling, wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
-
Proceed to the next deprotection and coupling cycle.
Visualizations
Caption: Workflow for the trifluoroacetylation of an amine using TFPT.
Caption: Workflow for an SPPS coupling step using TFPT as an activating agent.
Signaling Pathways
Currently, there is no available information in the searched literature that directly links the use of this compound to the modulation of specific signaling pathways. Its utility is established as a chemical tool for the modification of peptides and proteins, the biological consequences of which would be dependent on the specific molecule being modified and the biological system under investigation.
References
- 1. This compound | 142685-25-4 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 142685-25-4 [sigmaaldrich.com]
- 4. This compound | 142685-25-4 [amp.chemicalbook.com]
- 5. CAS 142685-25-4 | 2623-3-56 | MDL MFCD07784266 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chemimpex.com [chemimpex.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Peptide Coupling with 2,3,5,6-Tetrafluorophenyl Trifluoroacetate (TFP-TFA)
Welcome to the technical support center for peptide coupling reactions utilizing 2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during peptide coupling reactions with TFP-TFA.
Q1: My coupling reaction is slow or incomplete, resulting in a low yield of the desired peptide. What are the possible causes and solutions?
Possible Causes:
-
Insufficient Activation: The carboxylic acid may not be fully activated by TFP-TFA before the addition of the amine component.
-
Steric Hindrance: Coupling of sterically hindered amino acids can be challenging, leading to slower reaction rates.
-
Poor Nucleophilicity of the Amine: The amine component may have reduced nucleophilicity due to electronic effects or steric bulk.
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can impede the coupling efficiency.
-
Moisture Contamination: TFP-TFA is sensitive to moisture, which can lead to its hydrolysis and inactivation.
Solutions:
-
Pre-activation: Allow the carboxylic acid to react with TFP-TFA and a suitable base for a short period (e.g., 5-15 minutes) before adding the amine. This ensures the formation of the highly reactive TFP ester intermediate.
-
Optimize Reaction Time and Temperature: For difficult couplings, extending the reaction time or moderately increasing the temperature may improve yields. Monitor the reaction progress to avoid side reactions.
-
Choice of Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to facilitate the reaction without competing with the amine nucleophile.
-
Solvent Selection: Ensure the use of anhydrous, high-purity solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Use Fresh Reagent: Always use a fresh, unopened vial of TFP-TFA or ensure it has been stored under inert gas and protected from moisture.
Q2: I am observing significant racemization in my peptide product. How can I minimize this?
Possible Causes:
-
Over-activation of the Carboxylic Acid: Prolonged pre-activation times can increase the risk of racemization.
-
Strong Base: The use of a strong, unhindered base can promote racemization.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of racemization.
Solutions:
-
Control Pre-activation Time: Minimize the pre-activation time to just what is necessary for efficient ester formation.
-
Use a Weaker or More Hindered Base: Consider using N-methylmorpholine (NMM) or 2,4,6-collidine in place of DIPEA.
-
Racemization Suppressants: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to suppress racemization.
-
Optimize Temperature: If heating is necessary, perform the reaction at the lowest effective temperature for the shortest possible time.
Q3: My final peptide is capped with a trifluoroacetyl group. What is the cause of this side reaction and how can it be prevented?
Possible Cause:
-
Trifluoroacetylation by TFP-TFA or Byproducts: The trifluoroacetate counterion or residual TFP-TFA can act as a trifluoroacetylating agent for the free N-terminal amine of the peptide. This is a known issue in solid-phase peptide synthesis where trifluoroacetic acid is used for deprotection.[1]
Solutions:
-
Ensure Complete Consumption of TFP-TFA: Use a slight excess of the carboxylic acid to ensure that all the TFP-TFA is consumed during the activation step.
-
Thorough Washing: In solid-phase peptide synthesis, ensure thorough washing of the resin after the coupling step to remove any unreacted reagents and byproducts.
-
Alternative Activation Strategies: For particularly sensitive sequences, consider using a different activating agent that does not contain a trifluoroacetyl moiety.
Frequently Asked Questions (FAQs)
Q: What is the role of this compound (TFP-TFA) in peptide coupling?
A: this compound serves as an in situ activating agent for the carboxylic acid component in a peptide coupling reaction. It reacts with the carboxylic acid to form a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) active ester. This TFP ester is then readily attacked by the amine component to form the desired amide bond. TFP esters are known to be more stable to hydrolysis than N-hydroxysuccinimide (NHS) esters, offering potential advantages in certain applications.
Q: What are the advantages of using TFP-TFA compared to other coupling reagents?
A: TFP-TFA offers the potential for rapid and efficient activation of carboxylic acids. The resulting TFP esters are highly reactive, which can be beneficial for coupling challenging or sterically hindered amino acids. Additionally, TFP esters exhibit greater stability in aqueous solutions compared to NHS esters, which can provide more consistent results.
Q: What are the recommended general conditions for a peptide coupling reaction with TFP-TFA?
A: The optimal conditions can vary depending on the specific substrates. However, a general starting point is provided in the experimental protocol below. It is always recommended to perform small-scale test reactions to optimize conditions for your specific peptide sequence.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Carboxylic Acid | 1.0 - 1.2 equivalents | A slight excess may be used to ensure complete consumption of TFP-TFA. |
| TFP-TFA | 1.0 - 1.2 equivalents | |
| Amine | 1.0 equivalent | |
| Base (e.g., DIPEA) | 2.0 - 3.0 equivalents | |
| Solvent | Anhydrous DMF or NMP | |
| Temperature | Room Temperature (20-25°C) | May be increased to 40-50°C for difficult couplings. |
| Reaction Time | 1 - 4 hours | Monitor by a suitable method (e.g., TLC, LC-MS). |
Experimental Protocol: General Procedure for Peptide Coupling using TFP-TFA
This protocol provides a general guideline for a solution-phase peptide coupling reaction. For solid-phase synthesis, the principles are similar, with adjustments for resin-bound substrates and washing steps.
-
Preparation:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture contamination.
-
-
Activation of the Carboxylic Acid:
-
In a reaction vessel, dissolve the N-protected amino acid (carboxylic acid component, 1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2.5 eq).
-
To this solution, add this compound (1.1 eq) dropwise while stirring.
-
Allow the activation to proceed at room temperature for 10-15 minutes.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve the amino acid ester or peptide with a free amine (amine component, 1.0 eq) in anhydrous DMF.
-
Add the solution of the activated carboxylic acid (from step 2) to the amine solution.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
Upon completion, quench the reaction with water or a mild aqueous acid (e.g., saturated ammonium chloride solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude peptide using an appropriate method, such as flash column chromatography or preparative HPLC.
-
Visualizations
Caption: Troubleshooting workflow for peptide coupling reactions using TFP-TFA.
Caption: Reaction pathway for TFP-TFA mediated peptide bond formation.
References
Preventing side reactions with 2,3,5,6-Tetrafluorophenyl trifluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (TFP-TFA)?
A1: this compound is an activated ester primarily used as a reagent for the trifluoroacetylation of primary and secondary amines. The 2,3,5,6-tetrafluorophenyl (TFP) group is an excellent leaving group, facilitating the formation of a stable amide bond between the trifluoroacetyl group and an amine.
Q2: What are the advantages of using a TFP ester like TFP-TFA compared to a more common NHS ester?
A2: TFP esters offer significantly greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, particularly at neutral to basic pH.[1] This increased resistance to spontaneous hydrolysis leads to higher efficiency and better reproducibility in labeling and conjugation reactions.[2] TFP esters can be stable for several hours at basic pH, which is often optimal for reactions with amines.[3]
Q3: What is the optimal pH for conducting reactions with TFP-TFA?
A3: The optimal pH for the reaction of TFP esters with primary amines is typically in the range of 7.5 to 8.5. At a lower pH, the amine is protonated, which reduces its nucleophilicity and slows down the reaction. At a higher pH, the rate of hydrolysis of the TFP ester increases, although it is still more stable than an NHS ester under these conditions.
Q4: How can I monitor the progress of my reaction with TFP-TFA?
A4: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, you can observe the consumption of the amine and the formation of the trifluoroacetylated product.
Q5: How do I remove the 2,3,5,6-tetrafluorophenol byproduct after the reaction?
A5: 2,3,5,6-tetrafluorophenol is a byproduct of the reaction and can typically be removed during the work-up and purification steps. Standard purification techniques such as column chromatography on silica gel, preparative HPLC, or extraction can be effective.
Troubleshooting Guides
Issue 1: Low Yield of the Trifluoroacetylated Product
| Possible Cause | Suggested Solution |
| Hydrolysis of TFP-TFA | Although more stable than NHS esters, TFP-TFA can still hydrolyze. Ensure anhydrous conditions if possible by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). Prepare solutions of TFP-TFA immediately before use. |
| Suboptimal pH | The reaction with amines is pH-dependent. Ensure the reaction buffer is within the optimal pH range of 7.5-8.5 to ensure the amine is deprotonated and nucleophilic. |
| Insufficient Reagent | The amine may not have been completely consumed. Consider using a slight excess (1.1-1.5 equivalents) of TFP-TFA to drive the reaction to completion. |
| Steric Hindrance | If the amine is sterically hindered, the reaction may be slow. Increase the reaction time or temperature, or consider using a less hindered trifluoroacetylating agent if possible. |
| Low Purity of Starting Materials | Ensure the purity of your amine and the TFP-TFA reagent. Impurities can interfere with the reaction. |
Issue 2: Presence of Side Products
| Possible Cause | Suggested Solution |
| Reaction with Non-target Nucleophiles | If your substrate contains other nucleophilic groups such as hydroxyls (-OH) or thiols (-SH), they may also react with TFP-TFA. Primary amines are generally more nucleophilic and will react preferentially.[4] To increase selectivity, maintain the pH between 7.5 and 8.0, where amines are more reactive than alcohols. If side reactions with hydroxyl groups are a significant issue, consider protecting them before the reaction with TFP-TFA. |
| Reaction with Secondary Amines | TFP-TFA will also react with secondary amines, although typically at a slower rate than with primary amines.[4] If your starting material contains both, expect a mixture of products. |
| Hydrolysis Product | The presence of 2,3,5,6-tetrafluorophenol is expected as a byproduct. This can be removed during purification. |
Data Presentation
Table 1: Comparison of Hydrolytic Stability of TFP Esters vs. NHS Esters
This table summarizes the half-lives (t½) for the hydrolysis of TFP and NHS esters in aqueous buffer at room temperature, demonstrating the superior stability of TFP esters, especially at higher pH.
| pH | TFP Ester Half-life (t½) | NHS Ester Half-life (t½) | Stability Advantage of TFP |
| 7.0 | ~12.5 hours | ~6.5 hours | ~1.9x |
| 8.0 | ~5 hours | ~1.7 hours | ~3.0x |
| 10.0 | ~6 hours | ~39 minutes | ~8.5x |
Data adapted from studies on TFP and NHS ester-terminated self-assembled monolayers.[5]
Experimental Protocols
General Protocol for Trifluoroacetylation of a Primary Amine using TFP-TFA
This protocol provides a general procedure for the trifluoroacetylation of a primary amine in an organic solvent. The conditions may need to be optimized for specific substrates.
Materials:
-
Primary amine-containing substrate
-
This compound (TFP-TFA)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (optional, but recommended)
Procedure:
-
Dissolve the Amine: In a clean, dry reaction vessel, dissolve the primary amine substrate in the chosen anhydrous solvent to a concentration of approximately 0.1 M.
-
Add Base: Add 1.1 equivalents of a non-nucleophilic tertiary amine base (e.g., TEA or DIPEA) to the solution. This will ensure the primary amine is in its free base form.
-
Prepare TFP-TFA Solution: In a separate vial, dissolve 1.1-1.2 equivalents of TFP-TFA in a small amount of the same anhydrous solvent.
-
Initiate the Reaction: Slowly add the TFP-TFA solution to the stirring amine solution at room temperature. If the reaction is highly exothermic, consider cooling the reaction mixture in an ice bath before addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours until the starting amine is consumed. Reactions are typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, the mixture can be concentrated under reduced pressure.
-
The residue can be redissolved in a suitable organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 5% citric acid) to remove the tertiary amine base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure trifluoroacetylated product.
Visualizations
References
Improving yield in reactions involving 2,3,5,6-Tetrafluorophenyl trifluoroacetate
Welcome to the technical support center for reactions involving 2,3,5,6-Tetrafluorophenyl trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an activated ester. In organic synthesis, it is primarily used as a powerful activating agent for carboxylic acids to facilitate the formation of amide and ester bonds under mild conditions.[1] The tetrafluorophenyl group is an excellent leaving group, which makes the carbonyl carbon highly susceptible to nucleophilic attack. This reagent is particularly useful in bioconjugation and materials science for the synthesis of complex molecules.
Q2: What is the general mechanism of action for this reagent?
A2: The reactions involving this compound typically proceed via a nucleophilic acyl substitution mechanism. A nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the trifluoroacetate. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the stable 2,3,5,6-tetrafluorophenoxide anion as a leaving group to form the desired amide or ester.
Q3: How does the reactivity of 2,3,5,6-Tetrafluorophenyl esters compare to other activated esters, like pentafluorophenyl (PFP) or N-hydroxysuccinimide (NHS) esters?
A3: While specific comparative studies for this compound are not abundant, esters derived from fluorinated phenols, such as tetrafluorophenyl and pentafluorophenyl esters, are generally more reactive and have greater stability in aqueous solutions compared to NHS esters.[2][3] The high electron-withdrawing nature of the fluorinated phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3] PFP esters, a close analog, are known for their high reactivity and resistance to hydrolysis, which often leads to higher yields and cleaner reactions.[2][4]
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound and provides potential solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality or degradation of the reagent | Store this compound in a cool, dry place, protected from moisture. Consider purchasing from a reputable supplier and using it relatively fresh. |
| Presence of moisture in the reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Moisture can hydrolyze the activated ester, leading to the formation of trifluoroacetic acid and reducing the yield of the desired product. |
| Insufficient activation of the carboxylic acid | If you are forming the activated ester in situ, ensure the coupling agent (e.g., a carbodiimide like DIC) is added under appropriate conditions (e.g., on ice) and allowed to react for a sufficient time before the addition of the nucleophile. |
| Low nucleophilicity of the amine or alcohol | For weakly nucleophilic substrates, consider using a non-nucleophilic base (e.g., DIPEA) to deprotonate the nucleophile and increase its reactivity. Be cautious with the amount of base, as excess can lead to side reactions. Increasing the reaction temperature or time may also be necessary. |
| Steric hindrance | For sterically hindered substrates, prolonged reaction times or elevated temperatures may be required. The choice of solvent can also play a crucial role; a more polar aprotic solvent like DMF or NMP might be beneficial. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Racemization of chiral centers | This is a common issue in peptide synthesis. To minimize racemization, the addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or its derivatives is recommended when using carbodiimide-based activation methods.[5][6] |
| Diketopiperazine formation | This side reaction is prevalent in peptide synthesis at the dipeptide stage, especially with proline residues. Using 2-chlorotrityl chloride resin in solid-phase synthesis can help mitigate this issue due to steric hindrance.[5] |
| Side reactions with amino acid side chains | Amino acids with reactive side chains (e.g., Histidine, Cysteine) can lead to side reactions like O-acylation.[1] Proper protection of these side chains is crucial for a successful synthesis. |
| Hydrolysis of the activated ester | As mentioned, ensure anhydrous conditions to prevent the formation of trifluoroacetic acid. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Removal of 2,3,5,6-tetrafluorophenol byproduct | The 2,3,5,6-tetrafluorophenol byproduct can often be removed by an aqueous basic wash (e.g., with a dilute solution of sodium bicarbonate or sodium carbonate). However, be cautious if your product is base-sensitive. |
| Separation from unreacted starting materials | If the product has different polarity from the starting materials, column chromatography is an effective purification method. Techniques like thin-layer chromatography (TLC) can be used to determine the appropriate solvent system. Recrystallization from a suitable solvent system can also be an effective purification method for solid products. |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol provides a general guideline for the coupling of a carboxylic acid with a primary or secondary amine using in situ activation with 2,3,5,6-Tetrafluorophenol and a carbodiimide, which is a common method for forming activated tetrafluorophenyl esters.
Materials:
-
Carboxylic acid
-
Amine
-
2,3,5,6-Tetrafluorophenol
-
Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and 2,3,5,6-Tetrafluorophenol (1.1 eq) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the mixture in an ice bath (0 °C).
-
Add the carbodiimide (1.1 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours to form the activated ester.
-
In a separate flask, dissolve the amine (1.0-1.2 eq) in the anhydrous solvent.
-
Add the amine solution to the activated ester mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, filter the mixture if a urea byproduct has precipitated (in the case of DCC).
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove the 2,3,5,6-tetrafluorophenol byproduct.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of a Tetrafluorophenyl Ester
The following is an adapted protocol based on the synthesis of dithiobis(2,3,5,6-tetrafluorophenyl undecanoate), which achieved a 56% yield.[2]
Materials:
-
Dithiobis(undecanoic acid)
-
2,3,5,6-Tetrafluorophenol
-
Diisopropylcarbodiimide (DIC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
Dissolve dithiobis(undecanoic acid) (1.0 eq) in anhydrous DMF under a nitrogen atmosphere and cool the mixture on an ice bath.
-
In a separate container, dissolve an excess of 2,3,5,6-tetrafluorophenol (1.1 eq) in anhydrous DMF and add it to the reaction mixture.
-
Add diisopropylcarbodiimide (1.1 eq) dropwise to the mixture and allow it to stir on ice for 12 hours.
-
Monitor the reaction progress using TLC (e.g., 9:1 hexanes:ethyl acetate on neutral silica).
-
Upon completion, filter the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the solid product via column chromatography using the same conditions as for TLC.
-
Dry the purified product to obtain the dithiobis(2,3,5,6-tetrafluorophenyl undecanoate).
Data Presentation
Table 1: Example Yield for Tetrafluorophenyl Ester Synthesis
| Product | Activating Agent | Solvent | Reaction Time | Yield | Reference |
| Dithiobis(2,3,5,6-tetrafluorophenyl undecanoate) | Diisopropylcarbodiimide | DMF | 12 hours | 56% | [2] |
Note: This table represents a specific example and yields may vary depending on the substrates and reaction conditions.
Visualizations
Caption: Workflow for Amide Bond Formation.
Caption: Troubleshooting Low Yield Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Minimizing racemization with 2,3,5,6-Tetrafluorophenyl trifluoroacetate in peptide synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during peptide synthesis. While direct data on 2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA) is limited, this guide addresses the broader context of using fluorinated phenyl esters and other common strategies to ensure the chiral integrity of synthesized peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in peptide synthesis and why is it a concern?
A1: Racemization is the conversion of a single enantiomer (the L-form for natural amino acids) into an equal mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity at the α-carbon is a significant side reaction during peptide synthesis. The incorporation of the incorrect D-amino acid can lead to peptides with altered three-dimensional structures, reduced biological activity, and potential immunogenicity, making them unsuitable for therapeutic applications.
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common cause of racemization is the formation of a planar oxazolone (or azlactone) intermediate. This occurs when the carboxylic acid of the N-protected amino acid is activated by a coupling reagent. The planarity of the oxazolone ring allows for the easy abstraction and re-addition of a proton at the α-carbon, leading to a loss of its original stereochemistry. A secondary mechanism involves direct enolization, where a base directly removes the α-proton of the activated amino acid.[1]
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling.[1] Other susceptible amino acids, especially under non-optimized conditions, include serine (Ser), and aspartic acid (Asp).[2]
Q4: What is the role of this compound (TFP-TFA) and other fluorinated phenyl esters in peptide synthesis?
A4: this compound (TFP-TFA) is a reagent used to prepare 2,3,5,6-tetrafluorophenyl (TFP) active esters of carboxylic acids, such as N-protected amino acids.[3] These TFP esters, along with other fluorinated phenyl esters like pentafluorophenyl (PFP) esters, are used in peptide synthesis. The highly electron-withdrawing nature of the fluorinated phenyl ring makes the ester highly reactive towards the incoming amine nucleophile, facilitating rapid peptide bond formation. This high reactivity can help to minimize the lifetime of the activated amino acid, thereby reducing the opportunity for racemization to occur. While PFP esters are more commonly documented for this purpose, TFP esters are expected to have similar reactivity.[4][5]
Q5: How do additives like HOBt and HOAt suppress racemization?
A5: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for minimizing racemization, especially when using carbodiimide coupling reagents. They react with the initially formed highly reactive intermediate to form an active ester that is more stable and less prone to oxazolone formation. This strategy effectively suppresses racemization while maintaining a good coupling efficiency.[1]
Troubleshooting Guide: Common Racemization Issues
| Issue | Potential Cause | Recommended Solution |
| High levels of D-isomer detected in the final peptide | Inappropriate coupling reagent/conditions: Some coupling reagents are inherently more prone to causing racemization. Prolonged reaction times and elevated temperatures can also increase racemization. | - Use a coupling reagent known for low racemization, such as those based on phosphonium or uronium salts, in combination with an additive like HOAt or Oxyma. - Lower the reaction temperature to 0°C. - Minimize the pre-activation time of the amino acid before adding it to the peptide-resin. |
| Racemization observed specifically at Cysteine or Histidine residues | Inherent susceptibility: These amino acids are particularly prone to racemization due to their side-chain properties. | - For Cys, consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[2] - For His, ensure the imidazole side chain is appropriately protected. - Perform the coupling of these sensitive residues at a lower temperature and for a shorter duration if possible. |
| Increased racemization with microwave-assisted synthesis | Elevated temperatures: Microwave synthesizers often use higher temperatures to accelerate coupling, which can also accelerate racemization. | - Optimize the microwave method to use the lowest possible temperature that still provides efficient coupling. For sensitive residues like His and Cys, lowering the coupling temperature from 80°C to 50°C can significantly limit racemization.[2] - Consider performing the coupling of particularly sensitive amino acids at room temperature (conventional coupling) while using the microwave for other steps.[2] |
| Racemization linked to the use of a strong base | Direct enolization: Strong bases can directly abstract the α-proton from the activated amino acid, leading to racemization. | - Use a weaker or more sterically hindered base. For example, switch from diisopropylethylamine (DIPEA) to N-methylmorpholine (NMM) or 2,4,6-collidine.[2] - Use the minimum necessary amount of base. |
Quantitative Data Summary
The following table provides a qualitative comparison of common strategies to minimize racemization during peptide synthesis.
| Strategy | Effectiveness in Reducing Racemization | Considerations |
| Addition of HOBt/HOAt/Oxyma | High | Highly recommended, especially with carbodiimide reagents. HOAt and Oxyma are generally more effective than HOBt. |
| Use of Phosphonium/Uronium Reagents (e.g., HATU, HBTU, PyBOP) | High | Very efficient coupling reagents that, when used with additives, lead to low levels of racemization. |
| Use of Fluorinated Active Esters (e.g., PFP, TFP esters) | Moderate to High | Pre-formed active esters can reduce side reactions by avoiding contact of the growing peptide with the activating reagent.[4] |
| Lowering Reaction Temperature (e.g., to 0°C) | Moderate to High | Reduces the rate of both the desired coupling and the side reaction of racemization.[1] |
| Choice of Base (e.g., NMM, Collidine over DIPEA) | Moderate | Using a weaker or more hindered base can reduce base-catalyzed racemization.[2] |
| Choice of Solvent | Moderate | Less polar solvents may reduce racemization, but solubility of reagents and resin swelling must be considered. |
Experimental Protocols
General Protocol for a Coupling Cycle in Solid-Phase Peptide Synthesis (SPPS) to Minimize Racemization
This protocol outlines a standard coupling cycle using a uronium-based coupling reagent and an additive to suppress racemization.
1. Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HATU) (3-5 equivalents)
-
Racemization-suppressing additive (e.g., HOAt or Oxyma) (3-5 equivalents)
-
Base (e.g., DIPEA or NMM) (6-10 equivalents)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
2. Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the Fmoc adduct.
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid, HATU, and HOAt in DMF.
-
Add the base (e.g., DIPEA) to the activation mixture and mix for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly sensitive amino acids, the reaction can be performed at 0°C for a longer duration.
4. Washing:
-
After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
5. Monitoring (Optional):
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
Visualizations
Diagrams of Key Processes
Caption: Mechanism of racemization via oxazolone formation and direct enolization.
Caption: General experimental workflow for a peptide coupling cycle with racemization suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5419966A - Solid support for synthesis of 3'-tailed oligonucleotides - Google Patents [patents.google.com]
- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: Handling and Disposal of 2,3,5,6-Tetrafluorophenyl trifluoroacetate Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of waste containing 2,3,5,6-Tetrafluorophenyl trifluoroacetate.
Troubleshooting and FAQs
This section addresses specific issues that users may encounter during their experiments, providing clear and actionable solutions.
Q1: I accidentally spilled a small amount of this compound on the lab bench. What should I do?
A1: For small spills, trained laboratory personnel can typically manage the cleanup. First, alert others in the immediate area and restrict access. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, two pairs of chemical-resistant gloves, and a lab coat.[1] Contain the spill using an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials like paper towels.[2] Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[2] Wash the spill area with soap and water, and ensure proper ventilation.[2]
Q2: What are the immediate first aid measures in case of skin or eye contact with this compound?
A2: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. For eye contact, immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] In both cases, seek immediate medical attention.[1][3]
Q3: My reaction involving this compound produced an unexpected color change and gas evolution. What could be happening?
A3: Unexpected reactions could be due to contamination or incompatibility with other reagents. This compound may be sensitive to moisture, which can lead to hydrolysis, producing 2,3,5,6-Tetrafluorophenol and Trifluoroacetic acid. Trifluoroacetic acid is a strong corrosive acid and its formation could lead to gas evolution if it reacts with other components in your reaction mixture.[3][4] It is also incompatible with strong oxidizing agents.[3] If you observe an unexpected reaction, ensure the area is well-ventilated, wear appropriate PPE, and if the reaction is vigorous, evacuate the area and contact your institution's emergency response team.
Q4: How should I properly store unused this compound?
A4: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[3] Some suppliers recommend storage at 2-8°C. Keep it away from heat, sparks, and open flames as it is a flammable liquid.
Q5: What is the primary method for disposing of this compound waste?
A5: The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal plant.[3] Do not attempt to neutralize the chemical in the lab unless you are following a validated and approved institutional procedure. All waste containing this compound must be collected in clearly labeled, compatible containers.[1]
Q6: Can I dispose of diluted aqueous waste of this compound down the drain?
A6: No, you should not dispose of any waste containing this compound down the drain. This compound and its potential hydrolysis products, such as trifluoroacetic acid, can be harmful to aquatic life.[4] All aqueous waste must be collected and treated as hazardous waste.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 142685-25-4 | |
| Molecular Formula | C₈HF₇O₂ | |
| Molecular Weight | 262.08 g/mol | |
| Physical Form | Liquid | |
| Storage Temperature | Ambient or 2-8°C | |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P260, P271, P280 | |
| GHS Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark) |
Experimental Protocol: Waste Segregation and Preparation for Disposal from a Peptide Coupling Reaction
This protocol outlines the steps for managing waste generated from a typical peptide coupling reaction where this compound is used as an activating agent.
Materials:
-
Waste containers for halogenated organic waste.
-
Waste containers for aqueous waste.
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves, lab coat.
Procedure:
-
Reaction Quenching: Once the reaction is complete, quench the reaction mixture according to your experimental protocol, typically with an aqueous solution.
-
Liquid Waste Segregation:
-
Organic Waste: Collect all organic solvents used in the reaction and extraction steps (e.g., dichloromethane, ethyl acetate) into a designated "Halogenated Organic Waste" container. This includes the quenched reaction mixture prior to aqueous extraction.
-
Aqueous Waste: Collect all aqueous layers from extractions and washes into a designated "Aqueous Waste" container. This waste will contain unreacted this compound and its hydrolysis products (2,3,5,6-Tetrafluorophenol and Trifluoroacetic acid).
-
-
Solid Waste: Dispose of any contaminated solid waste, such as used silica gel from chromatography, in a designated "Solid Hazardous Waste" container.
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and list all chemical constituents and their approximate percentages. Do not use abbreviations or chemical formulas.
-
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by the institutional Environmental Health and Safety (EHS) office.
Waste Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Technical Support Center: 2,3,5,6-Tetrafluorophenyl Trifluoroacetate (TFP-TFA) Couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low conversion rates in 2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA) couplings.
Troubleshooting Guide: Low Conversion Rates
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your TFP-TFA coupling experiments.
1. Why is my TFP-TFA coupling reaction showing low or no conversion?
Low conversion rates in TFP-TFA couplings can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Moisture Contamination | TFP-TFA is sensitive to hydrolysis. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Suboptimal Base | The choice and amount of base are critical. A non-nucleophilic organic base is typically required to deprotonate the amine without competing in the reaction. |
| Low Amine Nucleophilicity | Electron-deficient or sterically hindered amines can exhibit reduced reactivity. Consider using a more forcing reaction condition (e.g., higher temperature, longer reaction time) or a catalyst. |
| Steric Hindrance | Bulky substituents on either the carboxylic acid or the amine can impede the coupling reaction. Increasing the reaction temperature or using a less sterically demanding base may improve yields. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants are used. A slight excess of the TFP-activated ester may be beneficial. |
| Low Reaction Temperature | Some couplings, especially with less reactive partners, may require elevated temperatures to proceed at a reasonable rate. |
| Short Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has reached completion. |
2. How do I choose the right base for my TFP-TFA coupling?
The selection of an appropriate base is crucial for efficient TFP-TFA coupling. The ideal base should be non-nucleophilic to avoid competing with the amine reactant and strong enough to deprotonate the amine's ammonium salt without promoting side reactions.
Comparison of Common Bases:
| Base | pKa of Conjugate Acid | Key Characteristics & Recommendations |
| N,N-Diisopropylethylamine (DIPEA or Hünig's base) | ~10.7 | Sterically hindered and non-nucleophilic. A common choice for peptide couplings. Use 1.5-2.0 equivalents relative to the amine. |
| Triethylamine (TEA) | ~10.7 | Less sterically hindered than DIPEA and can sometimes act as a nucleophile, leading to side products. Use with caution. |
| N-Methylmorpholine (NMM) | ~7.4 | A weaker, non-nucleophilic base that can be advantageous in minimizing racemization for chiral substrates. May require longer reaction times. |
| 2,4,6-Collidine | ~7.4 | A sterically hindered and non-nucleophilic base, similar to NMM. Can be a good alternative to stronger bases. |
| Polymer-bound Pyridine | N/A | Simplifies workup as it can be removed by filtration.[1] |
3. What is the optimal solvent for TFP-TFA couplings?
The choice of solvent can significantly impact reaction rates and yields by influencing the solubility of reactants and the stability of intermediates.
Solvent Recommendations:
| Solvent | Polarity | Recommendations |
| N,N-Dimethylformamide (DMF) | High | A common and often effective solvent due to its high polarity and ability to dissolve a wide range of substrates. Ensure it is anhydrous. |
| Dichloromethane (DCM) | Medium | A good choice for many couplings, especially when reactants are less polar. Ensure it is anhydrous. |
| Acetonitrile (ACN) | High | Can be a suitable alternative to DMF. Ensure it is anhydrous. |
| Tetrahydrofuran (THF) | Medium | Another viable option, particularly for less polar reactants. Ensure it is anhydrous. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using TFP-TFA for amide bond formation?
TFP esters, including those generated from TFP-TFA, offer several advantages over other activated esters like N-hydroxysuccinimide (NHS) esters. They are generally more stable towards hydrolysis, especially under the basic conditions often required for amine acylation. This increased stability can lead to higher coupling efficiencies and yields.
Q2: How can I monitor the progress of my TFP-TFA coupling reaction?
Reaction progress can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion rate and can help identify any side products.
-
High-Performance Liquid Chromatography (HPLC): Allows for quantitative analysis of the reaction mixture to determine the precise conversion rate.
Q3: What are common side reactions in TFP-TFA couplings?
Potential side reactions include:
-
Hydrolysis of the TFP ester: This can be minimized by using anhydrous conditions.
-
Reaction with nucleophilic bases: Using a sterically hindered, non-nucleophilic base like DIPEA can prevent this.
-
Formation of N-acylurea: This is more common with carbodiimide coupling agents but can sometimes occur as a minor side product.
Q4: How do I remove the 2,3,5,6-tetrafluorophenol byproduct after the reaction?
2,3,5,6-Tetrafluorophenol is relatively non-polar and can often be removed by standard purification techniques such as:
-
Aqueous workup: Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the acidic byproduct.
-
Silica gel chromatography: The byproduct can be separated from the desired amide product by column chromatography.
-
Precipitation/crystallization: If the product is a solid, precipitation or recrystallization can be an effective purification method.
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation using TFP-TFA
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF, DCM, or THF).
-
Activation: Add this compound (1.1 equivalents) to the solution.
-
Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 1.5-2.0 equivalents).
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or an elevated temperature as needed. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography, crystallization, or preparative HPLC as needed.
Protocol 2: Monitoring Reaction Progress by HPLC
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the aliquot by diluting it in a suitable solvent (e.g., acetonitrile/water mixture) to a final volume of 1 mL.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used. It is important to note that TFA can cause ion suppression in LC-MS analysis.[2][3][4]
-
Detection: UV detection at a wavelength where the starting materials and product have significant absorbance (e.g., 214 nm, 254 nm).
-
-
Analysis: Inject the prepared sample onto the HPLC system. Integrate the peak areas of the starting materials and the product to determine the conversion rate over time.
Visualizations
Caption: General workflow for TFP-TFA mediated amide coupling.
Caption: Troubleshooting logic for low conversion in TFP-TFA couplings.
References
- 1. US6562944B1 - Amide library formation using a âby-product-freeâ activation/coupling sequence - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products Synthesized with 2,3,5,6-Tetrafluorophenyl Trifluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products synthesized using 2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFP-TFA) and what are its primary applications?
A1: this compound (TFP-TFA) is a chemical reagent used primarily as a carboxylic acid activating agent, particularly for the formation of amide bonds in peptide synthesis and other organic chemistry applications.[1][2][3] It reacts with a carboxylic acid to form a TFP ester, which is a reactive intermediate that readily couples with an amine to form a stable amide bond.[1][2]
Q2: What are the common impurities that can be present in a reaction mixture where TFP-TFA is used?
A2: Several impurities can be present in your reaction mixture. Identifying these is the first step toward effective purification. Common impurities include:
-
Unreacted Starting Materials: Carboxylic acid, amine, and TFP-TFA.
-
Byproducts of the Activation Step: 2,3,5,6-Tetrafluorophenol (TFP-OH), which is released upon reaction of the TFP ester with the amine.
-
Hydrolysis Products: Trifluoroacetic acid (TFA) from the hydrolysis of TFP-TFA, and hydrolysis of the activated TFP ester back to the carboxylic acid.[4][5]
-
Coupling Reagent Byproducts: If a carbodiimide coupling reagent (e.g., DCC, EDC) is used in conjunction with TFP-TFA, corresponding urea byproducts (e.g., DCU) will be present.[6][7]
-
Side-Reaction Products: Depending on the specific substrates, side reactions like the formation of trifluoroacetamides from the reaction of amines with residual TFP-TFA or trifluoroacetic anhydride can occur.[8]
Troubleshooting Guides
Issue 1: My final product is contaminated with 2,3,5,6-Tetrafluorophenol (TFP-OH). How can I remove it?
Cause: 2,3,5,6-Tetrafluorophenol (TFP-OH) is a byproduct of the reaction between the TFP-activated carboxylic acid and the amine. Its removal is a common purification challenge.
Solution:
-
Aqueous Base Wash: TFP-OH is acidic and can be removed by washing the reaction mixture with a mild aqueous base.
Experimental Protocol: Basic Aqueous Wash
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium carbonate (Na₂CO₃). Repeat the wash 2-3 times.
-
Monitor the removal of TFP-OH from the organic layer using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
Solid-Phase Extraction (SPE): For smaller scale reactions or for compounds that are sensitive to aqueous workups, SPE can be an effective alternative.
Experimental Protocol: Solid-Phase Extraction
-
Choose a basic SPE cartridge (e.g., amine-functionalized silica).
-
Condition the cartridge with an appropriate solvent.
-
Load the crude reaction mixture onto the cartridge.
-
Wash the cartridge with a non-polar solvent to elute the desired product, while the acidic TFP-OH is retained on the basic stationary phase.
-
Elute the desired product with a suitable solvent system.
-
Logical Workflow for TFP-OH Removal
Caption: Decision workflow for removing TFP-OH impurity.
Issue 2: My product is contaminated with Trifluoroacetic Acid (TFA). How can I remove it?
Cause: Trifluoroacetic acid (TFA) can be present from the hydrolysis of TFP-TFA or as a byproduct of certain synthesis routes.[9][10] It can be persistent and interfere with downstream applications.
Solution:
-
Azeotropic Removal: For volatile impurities, azeotropic distillation can be effective.
Experimental Protocol: Azeotropic Removal of TFA
-
Dissolve the crude product in a solvent that forms a low-boiling azeotrope with TFA, such as toluene or heptane.
-
Concentrate the solution under reduced pressure.
-
Repeat the process of dissolving in the azeotroping solvent and concentrating 2-3 times to ensure complete removal of TFA.
-
-
Ion-Exchange Chromatography: For non-volatile products, ion-exchange chromatography is a highly effective method for removing acidic impurities like TFA.
Experimental Protocol: Ion-Exchange Chromatography
-
Select an appropriate anion-exchange resin.
-
Pack a column with the resin and equilibrate it with a suitable buffer.
-
Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Wash the column with the equilibration buffer to elute the neutral or positively charged product. The negatively charged TFA will bind to the resin.
-
Monitor the fractions for the presence of the desired product.
-
Quantitative Data Summary for TFA Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Scale |
| Azeotropic Removal | Forms a low-boiling azeotrope with TFA | Simple, quick, no additional reagents | Product must be stable to repeated concentration; may not be completely effective for high TFA concentrations | Lab scale (mg to g) |
| Ion-Exchange | Separation based on charge | Highly effective, high purity achievable | More time-consuming, requires specialized resins and equipment | Lab to process scale |
| Aqueous Base Wash | Neutralization of the acid | Simple, effective for many products | Product must be stable to base and immiscible with water | Lab to process scale |
Issue 3: I am observing multiple spots on my TLC and multiple peaks in my LC-MS that I cannot identify.
Cause: The use of TFP-TFA, especially in combination with other coupling reagents, can lead to a variety of byproducts.
Solution: A systematic approach to purification is necessary.
General Purification Workflow
Caption: General workflow for product purification.
Detailed Methodologies for Key Experiments
Flash Column Chromatography Protocol (Normal Phase)
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or heptane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dry silica onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
Preparative High-Performance Liquid Chromatography (HPLC) Protocol
-
Method Development: Develop an analytical HPLC method to achieve good separation of the desired product from impurities.
-
Column Selection: Choose a preparative column with the same stationary phase as the analytical column.
-
Mobile Phase Preparation: Prepare a sufficient quantity of the mobile phase, ensuring it is filtered and degassed.
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent and filter it to remove any particulate matter.
-
Injection and Fractionation: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peak of the desired product.
-
Product Recovery: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization for aqueous mobile phases or rotary evaporation for organic mobile phases.
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome common purification challenges associated with the use of this compound.
References
- 1. US6562944B1 - Amide library formation using a âby-product-freeâ activation/coupling sequence - Google Patents [patents.google.com]
- 2. This compound | 142685-25-4 | Benchchem [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. peptide.com [peptide.com]
- 8. Trifluoroacetamides [organic-chemistry.org]
- 9. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Impact of solvent choice on 2,3,5,6-Tetrafluorophenyl trifluoroacetate reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFP-TFA) and what are its primary applications?
This compound (CAS 142685-25-4) is a biochemical reagent used for research purposes.[1] It serves as an activated ester, making it a valuable tool in organic synthesis, particularly for the formation of amide bonds under mild conditions.[2] The presence of the highly electronegative tetrafluorophenyl group makes the carbonyl carbon more electrophilic and the tetrafluorophenoxy group a good leaving group, thus facilitating nucleophilic acyl substitution reactions.[2]
Q2: What are the general recommendations for handling and storing TFP-TFA?
TFP-TFA is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[1] It is a corrosive substance and should be handled with appropriate personal protective equipment in a well-ventilated area.[3] For storage, it is recommended to keep it in a cool, dry place, away from moisture to prevent hydrolysis. Specific storage temperatures may vary by supplier, so always consult the product's safety data sheet (SDS).
Q3: In which solvents is TFP-TFA typically used?
TFP-TFA is commonly used in anhydrous aprotic solvents.[2] The synthesis of TFP-TFA itself is often carried out in solvents like tetrahydrofuran (THF) or dichloromethane (DCM).[2] For subsequent reactions, such as acylations, anhydrous polar aprotic solvents are generally preferred to maintain the reactivity of the ester and prevent premature hydrolysis.
Troubleshooting Guide
Issue 1: Low or No Reactivity in Acylation Reactions
Q: I am not observing the expected product formation when using TFP-TFA as an acylating agent. What are the possible causes and solutions?
A: Low or no reactivity in acylation reactions with TFP-TFA can stem from several factors related to solvent choice and reaction conditions.
Possible Causes & Solutions:
-
Solvent-Related Issues:
-
Presence of Moisture: TFP-TFA is sensitive to water, which can lead to hydrolysis of the ester, rendering it inactive. Ensure that all solvents are strictly anhydrous. Using freshly dried solvents is crucial for optimal performance.
-
Inappropriate Solvent Polarity: While polar aprotic solvents are generally recommended, the specific choice can influence reaction rates. Solvents that can effectively solvate the reactants without interfering with the reaction are ideal.
-
Side Reactions with Solvent: Some solvents, under certain conditions, may react with highly reactive reagents. While specific data on TFP-TFA is limited, it is good practice to use inert solvents.
-
-
Reagent-Related Issues:
-
Degradation of TFP-TFA: Improper storage can lead to the degradation of the reagent. Ensure it has been stored under the recommended conditions and away from moisture.
-
Poor Quality of Other Reagents: The purity of the substrate and any added bases is critical. Impurities can consume the TFP-TFA or inhibit the reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reactivity of TFP-TFA.
Issue 2: Formation of Side Products
Q: I am observing unexpected side products in my reaction mixture. Could the solvent be the cause?
A: Yes, the choice of solvent can lead to the formation of side products.
Possible Causes & Solutions:
-
Hydrolysis: As mentioned, protic impurities like water or alcohols in the solvent can hydrolyze TFP-TFA to 2,3,5,6-tetrafluorophenol and trifluoroacetic acid. This is often the primary source of side products.
-
Solution: Ensure all solvents and reagents are rigorously dried. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Solvolysis: In some cases, the solvent itself can act as a nucleophile, leading to solvolysis of the activated ester. This is more likely with nucleophilic solvents.
-
Solution: Choose a non-nucleophilic, aprotic solvent. Dichloromethane (DCM) and tetrahydrofuran (THF) are generally good choices.[2]
-
-
Reaction with Solvent Degradation Products: Certain solvents can degrade over time to form reactive impurities. For instance, older bottles of THF can contain peroxides.
-
Solution: Use fresh, high-purity solvents. If in doubt, purify the solvent before use according to standard laboratory procedures.
-
Data Summary
| Solvent Class | Examples | Suitability for TFP-TFA Reactions | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Highly Recommended | Good solubility for many organic compounds, generally non-reactive towards the activated ester, and promotes many acylation reactions. Anhydrous conditions are essential. |
| Nonpolar Aprotic | Hexanes, Toluene | Can be Suitable | May be used if reactants are sufficiently soluble. Less likely to cause side reactions, but may result in slower reaction rates. |
| Polar Protic | Water, Methanol, Ethanol | Not Recommended | Will readily react with TFP-TFA, leading to rapid hydrolysis or alcoholysis, thus deactivating the reagent. |
Experimental Protocols
The following are general experimental protocols for reactions where TFP-TFA is synthesized and used. These should be adapted and optimized for specific substrates and reaction scales.
Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of activated esters.
Materials:
-
2,3,5,6-Tetrafluorophenol
-
Trifluoroacetic anhydride
-
Anhydrous aprotic solvent (e.g., THF or Dichloromethane)[2]
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve 2,3,5,6-tetrafluorophenol in the chosen anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of trifluoroacetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC or other analytical methods is recommended to determine completion).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography if necessary.
Protocol 2: Acylation of a Primary Amine with TFP-TFA
Materials:
-
This compound (TFP-TFA)
-
Primary amine substrate
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
-
Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine), if the amine substrate is used as a salt.
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the primary amine substrate in the chosen anhydrous polar aprotic solvent in an oven-dried flask under an inert atmosphere.
-
If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic tertiary amine base to liberate the free amine.
-
In a separate flask, dissolve TFP-TFA (typically 1.0-1.2 equivalents) in the same anhydrous solvent.
-
Slowly add the TFP-TFA solution to the stirred amine solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the workup procedure will depend on the properties of the product but typically involves washing with aqueous solutions to remove the tetrafluorophenol byproduct and any excess reagents, followed by drying and concentration of the organic phase.
-
The crude product can then be purified by recrystallization or chromatography.
Logical Relationship Diagram for Solvent Choice:
Caption: Decision diagram for selecting a suitable solvent for TFP-TFA reactions.
References
Technical Support Center: Long-Term Stability of Peptides Synthesized with 2,3,5,6-Tetrafluorophenyl Trifluoroacetate (TFP-TFA)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the long-term stability of peptides synthesized using 2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges and ensure the integrity of your peptide-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of using TFP-TFA for peptide synthesis on the final product's stability?
A1: The use of TFP-TFA as an activating agent in solid-phase peptide synthesis (SPPS) is a well-established method. The most significant impact on the long-term stability of the final peptide product arises from the trifluoroacetic acid (TFA) used during the cleavage of the peptide from the resin and in the purification process.[1][2] Consequently, the purified peptide is typically isolated as a TFA salt, where the TFA counterion is ionically bound to positively charged residues (e.g., Lysine, Arginine, Histidine) and the N-terminus.[2] This residual TFA can influence the peptide's physicochemical properties, including its stability, solubility, and aggregation tendency.[1]
Q2: How does the residual TFA counterion affect the long-term stability of lyophilized peptides?
A2: Lyophilized peptides are generally stable for years when stored under appropriate conditions (e.g., -20°C or -80°C, desiccated, and protected from light).[3] However, the presence of the TFA counterion can influence the peptide's hygroscopicity and susceptibility to degradation over time, although specific quantitative data directly comparing the long-term stability of TFA salts to other salt forms for a wide range of peptides is limited. The primary concern with TFA is often its potential to interfere with biological assays rather than causing rapid degradation of the lyophilized product.[1][2]
Q3: What are the common degradation pathways for peptides, and are they influenced by the synthesis method?
A3: Peptides are susceptible to several degradation pathways regardless of the synthesis method. These include:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues.
-
Deamidation: Conversion of asparagine (Asn) and glutamine (Gln) residues to their corresponding carboxylic acids.
-
Oxidation: Primarily affecting methionine (Met), cysteine (Cys), and tryptophan (Trp) residues.
-
Racemization: Conversion of L-amino acids to D-amino acids, which can impact biological activity.
-
Aggregation: Formation of insoluble fibrils or amorphous aggregates.
While the synthesis method using TFP-TFA does not inherently introduce unique degradation pathways, the resulting TFA counterion can influence factors like pH in microenvironments upon dissolution, which can in turn affect the rates of hydrolysis and deamidation.
Q4: Should I remove the TFA counterion from my peptide? If so, when and how?
A4: The decision to remove TFA depends on the downstream application. For many in vitro experiments, the presence of TFA may not be a concern. However, for cell-based assays, in vivo studies, or certain biophysical characterizations (like FTIR), residual TFA can cause artifacts or toxicity.[1][2] If TFA removal is necessary, it can be achieved through methods such as ion exchange chromatography or repeated lyophilization from an HCl solution.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered when working with peptides synthesized using TFP-TFA.
Issue 1: Poor or inconsistent peptide solubility.
-
Question: My peptide, which was synthesized using TFP-TFA, is difficult to dissolve or precipitates out of solution. What could be the cause and how can I fix it?
-
Answer:
-
Assess Peptide Sequence: Highly hydrophobic peptides are inherently less soluble in aqueous solutions.
-
Consider the TFA Counterion: The TFA salt form can sometimes influence solubility.
-
Optimize Dissolution Protocol:
-
For acidic peptides (net negative charge), try dissolving in a small amount of basic buffer (e.g., 1% ammonium bicarbonate) and then dilute with water.
-
For basic peptides (net positive charge), use a slightly acidic solvent (e.g., 10-25% acetic acid).
-
For hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO, acetonitrile, or isopropanol, and then slowly add the aqueous buffer with vortexing.
-
-
Counterion Exchange: If solubility issues persist and are suspected to be related to the TFA counterion, consider exchanging it for a hydrochloride (HCl) or acetate salt, which may alter the peptide's solubility profile.[1]
-
Issue 2: Peptide aggregation over time.
-
Question: My peptide solution becomes cloudy or forms a gel upon storage. How can I prevent this?
-
Answer:
-
Peptide Concentration: High peptide concentrations can promote aggregation. Try working with more dilute solutions.
-
Storage Conditions: Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Buffer Composition: The pH and ionic strength of the buffer can significantly impact aggregation. Peptides are often least soluble at their isoelectric point (pI). Storing the peptide in a buffer with a pH at least one or two units away from its pI can improve stability.
-
Incorporate Solubilizing Agents: For peptides prone to aggregation, consider the inclusion of excipients such as arginine or guanidine HCl, though be mindful of their compatibility with your assay.
-
Counterion Influence: The TFA counterion can affect the aggregation propensity of some peptides.[1] If aggregation is a persistent issue, a counterion exchange may be beneficial.
-
Issue 3: Loss of biological activity during storage.
-
Question: I am observing a decrease in the biological activity of my peptide solution over time. What could be the reason?
-
Answer:
-
Chemical Degradation: Your peptide may be undergoing one of the degradation pathways mentioned in the FAQs (hydrolysis, deamidation, oxidation). This can be confirmed by analytical methods like HPLC-MS.
-
Improper Storage: Ensure the peptide is stored at the correct temperature and protected from light. Avoid repeated freeze-thaw cycles.
-
Oxidation: If your peptide contains Cys, Met, or Trp, it may be oxidizing. Prepare solutions in degassed buffers and consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Adsorption to Surfaces: Peptides can adsorb to glass or plastic surfaces, reducing the effective concentration. Using low-adhesion tubes and pipette tips can mitigate this.
-
Data Presentation
The following tables summarize representative quantitative data on peptide stability. Note that degradation rates are highly sequence-dependent, and this data should be used as a general guide.
Table 1: Representative Stability of a Lyophilized Peptide (TFA Salt) under Different Storage Conditions.
| Storage Condition | Duration | Purity (%) | Comments |
| -80°C | 24 months | >98% | Highly stable with minimal degradation. |
| -20°C | 24 months | >95% | Generally stable, minor degradation may occur. |
| 4°C | 12 months | 85-90% | Significant degradation can be expected. |
| 25°C / 60% RH | 3 months | <70% | Not recommended for long-term storage. |
Table 2: Influence of pH on the Half-Life of a Peptide in Aqueous Solution at 37°C.
| pH | Predominant Degradation Pathway | Representative Half-Life (t½) |
| 3.0 | Hydrolysis (Asp-X bonds) | Days to Weeks |
| 5.0 | Minimal Degradation | Weeks to Months |
| 7.4 | Deamidation (Asn-Gly sequences) | Hours to Days |
| 9.0 | Racemization, Oxidation | Hours to Days |
Experimental Protocols
Protocol 1: Accelerated Stability Study of a Lyophilized Peptide
This protocol is designed to predict the long-term stability of a lyophilized peptide by subjecting it to elevated temperature and humidity.[3][4]
-
Sample Preparation: Aliquot 1-2 mg of the lyophilized peptide into multiple glass vials.
-
Stress Conditions: Place the vials in stability chambers with controlled temperature and relative humidity (RH). A common set of conditions is:
-
40°C / 75% RH
-
50°C / 75% RH
-
60°C / 75% RH
-
A control set at -20°C.
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).
-
Analysis:
-
Reconstitute the peptide in a suitable solvent.
-
Analyze the purity of the peptide using RP-HPLC (see Protocol 3).
-
Identify and quantify any degradation products using LC-MS.
-
-
Data Modeling: Use the degradation rates at different temperatures to model the expected shelf-life at recommended storage conditions (e.g., -20°C) using the Arrhenius equation.[3]
Protocol 2: Counterion Exchange from TFA to Acetate
This protocol uses ion exchange chromatography to replace the TFA counterion with acetate.
-
Resin Preparation: Use a strong anion exchange resin (e.g., AG1-X8). Prepare a column with a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in the peptide sample.
-
Column Equilibration:
-
Wash the resin with 1 M sodium acetate.
-
Wash thoroughly with deionized water to remove excess sodium acetate.
-
-
Sample Loading: Dissolve the peptide-TFA salt in deionized water and load it onto the column.
-
Elution: Elute the peptide with deionized water. The peptide will not bind to the anion exchange resin, while the TFA anion will be retained and exchanged for acetate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by UV spectroscopy or a qualitative peptide assay to identify the peptide-containing fractions.
-
Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.
Protocol 3: RP-HPLC Method for Peptide Purity and Degradation Analysis
This protocol outlines a general method for analyzing peptide purity and detecting degradation products using Reverse-Phase High-Performance Liquid Chromatography.[5][6][7][8][9]
-
Instrumentation: An HPLC system with a UV detector and a C18 column is typically used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes at a flow rate of 1 mL/min. The specific gradient will need to be optimized for the specific peptide.
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
Analysis:
-
The purity of the peptide is calculated as the area of the main peak divided by the total area of all peaks.
-
Degradation products will appear as new peaks, typically eluting earlier or later than the main peptide peak. These can be collected for further identification by mass spectrometry.
-
Mandatory Visualizations
Caption: Workflow for an accelerated stability study of a lyophilized peptide.
Caption: Logical workflow for troubleshooting peptide aggregation.
Caption: Common chemical degradation pathways for peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com.cn [genscript.com.cn]
- 3. Accelerated Stability Modeling for Peptides: a Case Study with Bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predictive Stability Testing Utilizing Accelerated Stability Assessment Program (ASAP) Studies | Springer Nature Experiments [experiments.springernature.com]
- 5. chemcoplus.co.jp [chemcoplus.co.jp]
- 6. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. renyi.hu [renyi.hu]
Validation & Comparative
A Head-to-Head Comparison: 2,3,5,6-Tetrafluorophenyl Trifluoroacetate vs. Pentafluorophenyl Trifluoroacetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the choice of activating reagent is a critical determinant of yield, purity, and overall success. Among the arsenal of available options, activated esters play a pivotal role, and fluorinated phenyl esters have gained prominence due to their high reactivity and stability. This guide provides an objective, data-driven comparison of two such reagents: 2,3,5,6-tetrafluorophenyl trifluoroacetate (TFP-TFA) and pentafluorophenyl trifluoroacetate (PFP-TFA). By examining their performance characteristics, we aim to equip researchers with the knowledge to make informed decisions for their specific peptide synthesis challenges.
Executive Summary
Both 2,3,5,6-tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters are highly effective activating groups for carboxylic acids in peptide synthesis. Their strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, facilitating rapid and efficient amide bond formation.[1] While both are superior to traditional N-hydroxysuccinimide (NHS) esters in terms of hydrolytic stability, subtle differences in their reactivity and performance exist.[2] PFP esters are generally considered slightly more reactive than TFP esters.[2] This heightened reactivity can be advantageous for sterically hindered couplings but may also necessitate more careful control of reaction conditions to minimize side reactions. TFP esters, while marginally less reactive, offer a favorable balance of reactivity and stability, making them a robust choice for a wide range of peptide sequences.[3]
Performance Comparison: TFP vs. PFP Esters
The decision between TFP and PFP activation often hinges on the specific demands of the peptide sequence, including the presence of sterically hindered or racemization-prone amino acids.
Reactivity and Coupling Efficiency
Kinetic studies have shown that the degree of fluorination on the phenyl ring directly correlates with the reactivity of the ester. The order of reactivity for various fluorophenyl esters in reaction with an amino acid ester was found to be:
Boc-Ala-OTfc (p-chlorotetrafluorophenyl) > Boc-Ala-OPfp > Boc-Ala-OTfp > Boc-Ala-OTrf (trifluorophenyl)[4]
This indicates that PFP esters react faster than TFP esters. This enhanced reactivity can be beneficial when synthesizing "difficult" peptide sequences, which are prone to incomplete coupling due to steric hindrance or secondary structure formation.[5][6] For example, in the synthesis of the challenging acyl carrier protein (ACP) fragment 65-74, PFP esters have demonstrated high crude peptide purity, indicating efficient coupling.[7]
| Parameter | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | Pentafluorophenyl (PFP) Ester | Reference |
| Relative Reactivity | Moderate to High | High | [2] |
| Coupling Time | Typically 1-4 hours in SPPS | Often complete within an hour in SPPS | [8] |
| Suitability for Difficult Sequences | Good | Excellent | [6][7] |
Hydrolytic Stability
A key advantage of both TFP and PFP esters over NHS esters is their enhanced stability towards hydrolysis, especially in aqueous environments or in the presence of residual water in solvents like DMF.[9] TFP esters have been shown to be remarkably stable, even at basic pH.[3] One study demonstrated that a TFP-terminated self-assembled monolayer exhibited a half-life approximately 10-fold longer than its NHS analog at pH 10.[3] While direct comparative kinetic data for the hydrolysis of TFP and PFP esters in typical peptide synthesis solvents is not abundant, the general consensus is that both offer a significantly wider window for coupling reactions compared to NHS esters.[2][10]
| Parameter | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | Reference |
| Relative Hydrolytic Stability | Very High | High | Low | [2] |
| Half-life on a SAM (pH 10) | ~330 minutes | Not explicitly found | ~39 minutes | [2] |
| Optimal pH for Conjugation | Slightly higher than NHS | Slightly higher than NHS | 7.2 - 8.5 | [2] |
Racemization
Racemization of the activated amino acid is a critical side reaction in peptide synthesis that can lead to diastereomeric impurities that are often difficult to separate from the desired product. The high reactivity of both TFP and PFP esters generally leads to rapid aminolysis, which can outcompete the rate of oxazolone formation, the primary pathway for racemization.[11] The use of pre-formed, purified active esters further minimizes the risk of racemization.[8] For particularly racemization-prone amino acids like cysteine and histidine, the use of PFP esters under acidic/neutral conditions has been shown to result in negligible racemization.[12] While direct quantitative comparisons of racemization levels between TFP and PFP esters are scarce, both are considered low-racemization alternatives to many in-situ activation methods.
| Parameter | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | Pentafluorophenyl (PFP) Ester | Reference |
| Propensity for Racemization | Low | Very Low | [8][11] |
| Performance with Cysteine | Not explicitly found | Negligible racemization with preformed esters | [12] |
The Role of the Trifluoroacetate Leaving Group
Both TFP-TFA and PFP-TFA generate trifluoroacetate as a byproduct of the initial activation of the amino acid. While the primary focus is often on the fluorinated phenol leaving group during the coupling step, the trifluoroacetate anion can also play a role. A potential side reaction in peptide synthesis is trifluoroacetylation of the N-terminal amine of the growing peptide chain.[13] This can occur if trifluoroacetic acid (TFA), used for deprotection in Boc-SPPS, is not completely removed and neutralized, or if trifluoroacetyl groups are transferred from the resin support.[11][13] While the trifluoroacetate generated from TFP-TFA or PFP-TFA is a salt and not the highly reactive trifluoroacetic anhydride, it is crucial to ensure its efficient removal during washing steps to prevent any potential for this side reaction, which would cap the peptide chain and terminate the synthesis.
Experimental Protocols
The following are generalized protocols for the use of TFP- and PFP-activated esters in solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Preparation of Fmoc-Amino Acid-TFP/PFP Esters
This protocol describes the synthesis of the activated esters from the corresponding Fmoc-amino acid.
Materials:
-
Fmoc-amino acid
-
This compound (TFP-TFA) or Pentafluorophenyl trifluoroacetate (PFP-TFA)
-
Diisopropylethylamine (DIEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF.
-
Add DIEA or pyridine (1.0-1.2 equivalents) to the solution and stir.
-
Slowly add TFP-TFA or PFP-TFA (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring completion by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OTfp or -OPfp ester.[14]
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid-TFP/PFP Esters (0.1 mmol scale)
This protocol outlines the step-by-step procedure for SPPS using a manual synthesis vessel.
Materials:
-
Fmoc-compatible resin (e.g., Rink Amide, Wang) (0.1 mmol)
-
Fmoc-amino acid-OTfp or -OPfp ester (3-5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
(Optional) 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid-OTfp or -OPfp ester (0.3-0.5 mmol) in DMF (2-3 mL).
-
(Optional) Add HOBt (0.3-0.5 mmol) to the amino acid solution to catalyze the reaction.[14]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-4 hours at room temperature. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.[4]
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin with DMF (5 times), followed by DCM (5 times), and dry the resin under vacuum.
-
Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Visualizing the Chemistry and Workflow
To further elucidate the processes described, the following diagrams illustrate the key chemical structures, mechanisms, and workflows.
Caption: Chemical Structures of TFP and PFP Esters.
Caption: General Mechanism of Amide Bond Formation.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Conclusion
Both 2,3,5,6-tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters are excellent choices for activating amino acids in peptide synthesis, offering high reactivity and improved stability over traditional reagents. PFP esters exhibit slightly higher reactivity, making them particularly well-suited for challenging couplings where speed and efficiency are paramount. TFP esters provide a robust and reliable alternative with a favorable balance of reactivity and stability, suitable for a broad range of applications. The selection between TFP-TFA and PFP-TFA should be guided by the specific characteristics of the target peptide, with careful consideration of potential steric hindrance and the risk of racemization. With the detailed protocols and comparative data provided, researchers can confidently select and implement the optimal fluorinated phenyl ester strategy to achieve their synthetic goals.
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 12. biomatik.com [biomatik.com]
- 13. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of 2,3,5,6-Tetrafluorophenyl Trifluoroacetate (TFP-TFA) and Other Leading Peptide Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Peptide Synthesis
In the intricate process of peptide synthesis, the choice of a coupling reagent is a critical determinant of yield, purity, and overall efficiency. This guide offers a detailed comparison of 2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA) with other widely used peptide coupling reagents. By presenting quantitative data, experimental protocols, and key mechanistic insights, this document aims to equip researchers with the necessary information to make informed decisions for their specific synthetic challenges.
Introduction to Peptide Coupling Reagents
Peptide bond formation, the condensation of a carboxylic acid and an amine, is not a spontaneous reaction and requires the activation of the carboxyl group. Peptide coupling reagents are sophisticated chemical activators designed to facilitate this process efficiently while minimizing undesirable side reactions, most notably racemization. The landscape of coupling reagents is diverse, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.
This compound (TFP-TFA) represents a class of reagents that function by creating highly reactive tetrafluorophenyl (TFP) active esters of the carboxylic acid. The strong electron-withdrawing nature of the tetrafluorophenyl group makes the ester an excellent leaving group, thereby promoting rapid and efficient aminolysis to form the desired peptide bond.
Quantitative Performance Comparison
The efficacy of a peptide coupling reagent is best assessed through quantitative measures of coupling efficiency and the degree of racemization. The following tables summarize available data, comparing TFP-activated esters with other common coupling reagents. It is important to note that performance can be sequence-dependent.
Table 1: Comparison of Crude Peptide Purity (%)
| Coupling Reagent/Method | Model Peptide | Crude Purity (%) | Reference |
| TFP Esters (in situ) | Difficult Sequences | High (Qualitative) | General literature on fluorinated esters |
| Pfp Esters | Acyl Carrier Protein (65-74) | >90 | [1] |
| HATU | Difficult Sequences | High | [2] |
| HBTU | Standard Sequences | Good to High | [3] |
| PyBOP | General Use | High | [4] |
| COMU | General & Difficult Sequences | High | [5] |
| DCC/HOBt | Standard Sequences | Variable, prone to side reactions | [6] |
Note: Direct quantitative data for TFP-TFA in comparative studies with modern reagents is limited. The performance of TFP esters is inferred from studies on closely related pentafluorophenyl (Pfp) esters and other fluorinated phenyl esters.
Table 2: Racemization Levels with Various Coupling Reagents
| Coupling Reagent | Racemization Level | Key Considerations |
| TFP-TFA (forming TFP esters) | Expected to be low | Highly reactive esters generally reduce contact time of the activated species, thus minimizing racemization. |
| HATU | Very Low | Contains HOAt, which is known to suppress racemization effectively.[2] |
| HBTU | Low | Contains HOBt for racemization suppression. |
| PyBOP | Low | Phosphonium salts are generally considered safe in terms of racemization. |
| COMU | Very Low | Based on OxymaPure, an excellent racemization suppressant.[5] |
| DCC (alone) | High | Prone to forming oxazolone intermediates that lead to significant racemization. |
| DCC/HOBt | Low | The addition of HOBt significantly suppresses racemization. |
Mechanism of Action: TFP-TFA in Peptide Coupling
TFP-TFA serves as an in situ activating agent. The reaction proceeds through a two-step mechanism within the reaction vessel.
Caption: In situ formation of a TFP active ester and subsequent aminolysis.
Initially, in the presence of a non-nucleophilic base, the N-protected amino acid reacts with TFP-TFA to form a highly reactive tetrafluorophenyl (TFP) ester. This active intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain, resulting in the formation of the peptide bond and the release of 2,3,5,6-tetrafluorophenol as a byproduct. The trifluoroacetic acid is also generated as a byproduct from the TFP-TFA reagent itself.[7]
Experimental Protocols
Below are representative protocols for solid-phase peptide synthesis (SPPS) using TFP-TFA and a comparison with a standard HATU-mediated coupling.
Protocol 1: Peptide Coupling using in situ TFP-Ester Activation
This protocol outlines a general procedure for a single coupling cycle in manual Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid
-
This compound (TFP-TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Fmoc Deprotection: The Fmoc-protecting group is removed from the N-terminus of the peptide-resin by treatment with 20% piperidine in DMF. This is followed by extensive washing with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF. Add DIEA (3-5 equivalents) and TFP-TFA (3-5 equivalents). Allow the pre-activation to proceed for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
Protocol 2: Standard HATU-Mediated Peptide Coupling
Materials:
-
Fmoc-protected amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Fmoc Deprotection: As described in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents). Pre-activation is typically very rapid (1-2 minutes).
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Washing: As described in Protocol 1.
-
Monitoring: As described in Protocol 1.
Caption: General workflow for a single cycle in Fmoc-based SPPS.
Discussion and Comparison
Reactivity and Efficiency: Fluorinated phenyl esters, including TFP esters, are known for their high reactivity, which can lead to faster coupling times compared to some traditional active esters.[1] This high reactivity is advantageous for coupling sterically hindered amino acids or for synthesizing "difficult" sequences that are prone to aggregation.[2] However, modern aminium/uronium reagents like HATU and COMU are also exceptionally fast and efficient, often completing couplings in under an hour.[3][5] While direct kinetic comparisons are scarce, it is plausible that TFP-TFA offers a reactivity profile that is competitive with these established reagents.
Side Reactions and Racemization: A primary concern in peptide synthesis is the preservation of stereochemical integrity. The formation of highly reactive activated species can increase the risk of racemization through the formation of a planar oxazolone intermediate. However, the high reactivity of TFP esters can also be beneficial, as it reduces the lifetime of the activated amino acid, thereby limiting the time available for racemization to occur. Reagents like HATU and COMU have integrated moieties (HOAt and OxymaPure, respectively) that actively suppress racemization, making them the gold standard for synthesizing peptides containing racemization-prone amino acids like histidine and cysteine.[2][5] While TFP-TFA is expected to perform well, it lacks a specific built-in racemization suppressing component.
Byproducts and Purification: The byproducts of a coupling reaction using TFP-TFA are 2,3,5,6-tetrafluorophenol and trifluoroacetic acid.[7] These are generally soluble in common organic solvents used for SPPS and can be washed away. In contrast, phosphonium-based reagents like PyBOP generate phosphine oxide byproducts, which can sometimes be challenging to remove completely. Uronium/aminium reagents like HBTU can lead to a guanidinylation side reaction on the N-terminus of the peptide, which is avoided with phosphonium reagents or by using pre-activation.[8]
Conclusion and Recommendations
This compound (TFP-TFA) is a promising reagent for peptide synthesis, leveraging the high reactivity of fluorinated phenyl esters to achieve efficient amide bond formation. Its primary advantages lie in its potential for rapid coupling and the generation of easily removable byproducts.
-
For standard peptide synthesis: TFP-TFA can be considered as a viable alternative to more common coupling reagents.
-
For difficult sequences: The high reactivity of the in situ generated TFP esters may be beneficial for sterically hindered couplings. However, for sequences containing amino acids that are particularly prone to racemization, reagents with proven racemization-suppressing additives like HATU or COMU are still the preferred choice.
-
Cost-effectiveness: The cost-benefit analysis will depend on the specific commercial prices of TFP-TFA relative to other high-performance coupling reagents.
Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, the scale of the synthesis, and budgetary considerations. Further direct comparative studies are needed to fully elucidate the performance of TFP-TFA against the current generation of leading coupling reagents.
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 142685-25-4 | Benchchem [benchchem.com]
- 8. reddit.com [reddit.com]
Efficacy of 2,3,5,6-Tetrafluorophenyl Trifluoroacetate as an Activating Agent: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation and peptide synthesis, the choice of an activating agent is a critical determinant of reaction efficiency, yield, and product purity. This guide provides an objective comparison of 2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA) as an activating agent against other common alternatives, supported by available experimental data and detailed methodologies.
Executive Summary
2,3,5,6-Tetrafluorophenyl (TFP) esters, formed from the activation of carboxylic acids with reagents like TFP-TFA, present a compelling alternative to the widely used N-Hydroxysuccinimide (NHS) esters. The primary advantage of TFP esters lies in their significantly enhanced hydrolytic stability, particularly in aqueous buffers at neutral to basic pH. This increased stability translates to higher conjugation efficiencies, improved reproducibility, and a wider experimental window for bioconjugation reactions. While direct, head-to-head quantitative comparisons of TFP-TFA with other coupling reagents like HATU and HBTU are limited in published literature, the superior performance of TFP esters suggests that in situ activation with TFP-TFA is a highly effective strategy for amide bond formation.
Performance Comparison: TFP-Activated Esters vs. Alternatives
The efficacy of an activating agent is primarily assessed by the stability of the resulting active ester, the rate of the desired aminolysis reaction, and the minimization of side reactions, most notably hydrolysis and racemization.
Hydrolytic Stability
A key differentiator for TFP esters is their remarkable stability in aqueous media compared to NHS esters. This is attributed to the electron-withdrawing nature of the tetrafluorophenyl group.[1] Hydrolysis is a competing reaction that deactivates the ester, reducing the overall yield of the desired conjugate.[1]
| Activating Agent Class | Relative Hydrolytic Stability | Optimal pH Range for Coupling | Key Observations |
| TFP-TFA (forms TFP ester) | High | 7.5 - 9.0 | TFP esters exhibit significantly greater stability against hydrolysis, especially as the pH increases.[1] This allows for more efficient conjugation in buffers with a pH above 7.5.[1] |
| NHS Esters | Low to Moderate | 7.0 - 8.5 | Prone to rapid hydrolysis, particularly at pH > 8.0, with half-lives that can be in the order of minutes.[2] |
| HATU/HBTU | N/A (in situ activation) | 7.0 - 8.5 | These are uronium-based reagents that activate carboxylic acids in situ. While the active esters formed are reactive, the overall efficiency is high due to rapid coupling kinetics. |
Reaction Efficiency and Yield
The enhanced stability of TFP esters directly contributes to higher reaction efficiency and yields. With a lower rate of hydrolysis, more of the activating agent remains available to react with the target amine over a longer period. This can be particularly advantageous when working with low concentrations of precious biomolecules.
Racemization in Peptide Synthesis
Racemization, the loss of stereochemical integrity at the chiral center of an amino acid, is a critical concern in peptide synthesis. The risk of racemization is influenced by the coupling reagent, the base used, and the reaction conditions. While specific racemization studies for TFP-TFA are not extensively documented, p-chloro-tetrafluorophenyl trifluoroacetate, a related reagent, has been reported to have similar or better reactivity than pentafluorophenyl (Pfp) esters, which are known for low racemization levels. Uronium-based reagents like HATU are generally considered to have a very low risk of racemization due to their high reactivity, which favors rapid amide bond formation over the formation of the racemization-prone oxazolone intermediate.[3]
| Coupling Reagent | Racemization Risk |
| TFP-TFA | Expected to be low |
| HATU | Very Low[3] |
| HBTU | Low to Moderate |
| DCC/NHS | Moderate to High (without additives) |
Experimental Protocols
Protocol 1: In Situ Activation of a Carboxylic Acid with TFP-TFA for Bioconjugation
This protocol describes a general method for the one-pot activation of a carboxylate-containing molecule (e.g., a fluorescent dye, linker, or drug) and subsequent conjugation to a primary amine-containing biomolecule (e.g., a protein or antibody).
Materials:
-
Carboxylic acid-containing molecule
-
This compound (TFP-TFA)
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Amine-containing biomolecule
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DMSO. b. Add TFP-TFA (1.1 to 1.5 equivalents). c. Add the tertiary amine base (2-3 equivalents). d. Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Bioconjugation: a. Dissolve the amine-containing biomolecule in the conjugation buffer. b. Add the activated ester solution from step 1 to the biomolecule solution. A typical molar excess of the activated ester is 5-20 fold over the biomolecule. c. Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quenching and Purification: a. Add the quenching solution to the reaction mixture to consume any unreacted active ester. b. Purify the conjugate using an appropriate chromatography method to remove excess reagents and byproducts.
Protocol 2: Determination of Hydrolytic Stability of TFP-Activated Ester
This protocol outlines a method to compare the hydrolytic stability of a TFP ester (formed in situ using TFP-TFA) with an NHS ester.
Materials:
-
Carboxylic acid of interest
-
TFP-TFA and N-Hydroxysuccinimide (NHS)
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)
-
Aqueous buffers at various pH values (e.g., pH 7.5, 8.0, 8.5, 9.0)
-
Acetonitrile (ACN)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector
Procedure:
-
Preparation of Active Esters: a. Synthesize the TFP ester by reacting the carboxylic acid with TFP-TFA and a base, or with 2,3,5,6-tetrafluorophenol and a carbodiimide like DCC. b. Synthesize the NHS ester by reacting the carboxylic acid with NHS and DCC. c. Purify both active esters.
-
Hydrolysis Assay: a. Prepare stock solutions of the purified TFP and NHS esters in a water-miscible organic solvent like acetonitrile. b. For each pH buffer, add a small aliquot of the stock solution to the buffer to a final concentration of approximately 1 mM. c. At various time points (e.g., 0, 15, 30, 60, 120 minutes), inject an aliquot of the reaction mixture onto the RP-HPLC system. d. Monitor the disappearance of the active ester peak over time.
-
Data Analysis: a. Plot the natural logarithm of the active ester concentration versus time. b. The slope of the resulting line will be the pseudo-first-order rate constant (k'). c. Calculate the half-life (t₁/₂) of the active ester at each pH using the formula: t₁/₂ = ln(2) / k'.
Mandatory Visualizations
Caption: General workflow for in situ activation of a carboxylic acid with TFP-TFA and subsequent bioconjugation.
Caption: Competing reaction pathways for TFP and NHS esters in the presence of a primary amine.
Conclusion
This compound stands as a highly efficacious activating agent for carboxylic acids, primarily through the formation of robust TFP esters. The superior hydrolytic stability of TFP esters compared to traditional NHS esters offers a significant advantage in bioconjugation and other amide bond forming reactions conducted in aqueous environments. This stability leads to greater reaction efficiency, reproducibility, and flexibility in experimental design. While more direct comparative studies with other modern coupling reagents are needed, the available evidence strongly supports the use of TFP-TFA for researchers seeking to optimize their conjugation and synthesis protocols.
References
A Researcher's Guide to Amine-Reactive Bioconjugation: Evaluating Alternatives to 2,3,5,6-Tetrafluorophenyl Trifluoroacetate
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. The choice of chemical tools for bioconjugation directly impacts the efficiency, stability, and functionality of the resulting conjugates. Among the reagents available for targeting primary amines, 2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA) and other activated esters are widely utilized. This guide provides an objective comparison of TFP-TFA with its alternatives, presenting quantitative data, detailed experimental protocols, and visualizations to inform the selection of the optimal reagent for specific research needs.
Introduction to Amine-Reactive Chemistries
The primary amino group (-NH₂), found at the N-terminus of proteins and on the side chains of lysine residues, is a frequent target for bioconjugation due to its nucleophilicity and surface accessibility on most proteins.[1][2] A variety of reagents have been developed to react with these amines, with activated esters being one of the most prominent classes. These reagents react with unprotonated primary amines via nucleophilic acyl substitution to form stable amide bonds.[3]
The efficiency of this reaction is a critical balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis (reaction with water), especially in the aqueous environments typically used for biomolecule modifications.[3] The stability of the activated ester in the reaction buffer is, therefore, a key determinant of successful and reproducible conjugations.[4]
Comparison of TFP Esters and Their Alternatives
While TFP esters offer enhanced stability compared to some traditional reagents, a range of other chemistries provide distinct advantages in terms of reactivity, stability, and specificity. This section compares the performance of TFP esters with N-hydroxysuccinimide (NHS) esters, Pentafluorophenyl (PFP) esters, carbodiimides, isothiocyanates, and sulfonyl chlorides.
Performance Characteristics
The choice of an amine-reactive reagent is dictated by several factors, including the desired reaction efficiency, the stability of the formed bond, and the specific properties of the biomolecule being modified. The following table summarizes the key performance characteristics of common amine-reactive chemistries.
| Feature | TFP Ester | NHS Ester | PFP Ester | Carbodiimides (e.g., EDC) | Isothiocyanates | Sulfonyl Chlorides |
| Reactive Group | Tetrafluorophenyl ester | N-Hydroxysuccinimide ester | Pentafluorophenyl ester | Carbodiimide | Isothiocyanate | Sulfonyl chloride |
| Target | Primary amines | Primary amines | Primary amines | Carboxylic acids (activates for reaction with amines) | Primary amines | Primary & secondary amines, thiols, phenols, imidazoles |
| Resulting Bond | Amide | Amide | Amide | Amide | Thiourea | Sulfonamide |
| Optimal pH | 7.5 - 8.5[5] | 7.2 - 8.5[5] | 7.0 - 9.0 | 4.5 - 7.5 (for carboxyl activation)[5] | 9.0 - 9.5[5] | 8.0 - 9.5[5] |
| Reaction Speed | Moderate | Fast (minutes to hours)[5] | High | Fast (for carboxyl activation) | Moderate | Very fast |
| Key Advantage | High stability against hydrolysis[3] | High reactivity leading to fast conjugations[3] | Good balance of reactivity and stability | Enables conjugation of carboxyl-containing molecules | Forms a stable thiourea linkage | Forms exceptionally robust sulfonamide bonds |
| Key Disadvantage | Generally less reactive than NHS esters[3] | Prone to rapid hydrolysis in aqueous buffers[3] | May be less reactive than NHS esters | Risk of side reactions (e.g., N-acylurea formation)[6] | Slower reaction rate, requires higher pH | Lower aqueous stability of the reagent itself[5] |
Hydrolytic Stability of Activated Esters
A significant advantage of fluorinated esters like TFP and PFP over the more traditional NHS esters is their increased resistance to hydrolysis, particularly at the neutral to basic pH conditions required for efficient amine labeling.[3][7] This enhanced stability provides a wider window for the conjugation reaction and can lead to higher and more reproducible yields.[3]
| pH | TFP Ester Half-life (t₁/₂) | NHS Ester Half-life (t₁/₂) | PFP Ester Half-life (t₁/₂) |
| 7.0 | ~13.5 hours | ~5.8 hours | Significantly longer than NHS esters (qualitative) |
| 8.0 | ~5.8 hours | ~55 minutes | Significantly longer than NHS esters (qualitative) |
| 10.0 | ~6 hours | ~39 minutes | - |
| (Data for TFP and NHS esters sourced from a study on self-assembled monolayers and may vary for solution-phase kinetics) |
Reaction Pathways and Experimental Workflows
Understanding the underlying chemical mechanisms is crucial for optimizing reaction conditions and achieving desired conjugation outcomes.
Amine Acylation with Activated Esters
TFP, PFP, and NHS esters all react with primary amines through nucleophilic acyl substitution to form a stable amide bond. The primary competing reaction is hydrolysis, which deactivates the ester.
Carbodiimide-Mediated Amine Coupling
Carbodiimides like EDC are not direct amine-reactive reagents but are used to activate carboxyl groups. The addition of NHS or its water-soluble analog, Sulfo-NHS, is often employed to increase the efficiency of EDC-mediated coupling by forming a more stable amine-reactive NHS ester intermediate.[5]
Experimental Protocols
Detailed and optimized protocols are essential for successful bioconjugation. Below are representative protocols for key amine-reactive chemistries.
Protocol 1: Comparative Labeling of a Protein with TFP, PFP, and NHS Esters
Objective: To compare the labeling efficiency of TFP, PFP, and NHS esters on a model protein (e.g., Bovine Serum Albumin - BSA).
Materials:
-
Model protein (e.g., BSA) at 5-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
TFP ester, PFP ester, and NHS ester of the same labeling molecule (e.g., a fluorescent dye or biotin).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Size-exclusion chromatography (SEC) column for purification.
-
Spectrophotometer for determining the degree of labeling.
Procedure:
-
Protein Preparation: Prepare a solution of the model protein in the reaction buffer.
-
Reagent Preparation: Immediately before use, prepare 10 mM stock solutions of the TFP, PFP, and NHS esters in anhydrous DMF or DMSO.
-
Labeling Reaction:
-
Set up three separate reaction tubes, one for each ester.
-
To each tube, add a 10- to 20-fold molar excess of the respective ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
-
Incubation: Incubate the reactions for 1 hour at room temperature or overnight at 4°C, protected from light if using a fluorescent label.
-
Quenching: Stop the reactions by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Purify the labeled proteins from excess reagents and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Analysis: Determine the degree of labeling (DOL) for each conjugate by measuring the absorbance of the protein (at 280 nm) and the label at its maximum absorbance wavelength.
Protocol 2: Protein Labeling using EDC/Sulfo-NHS Chemistry
Objective: To conjugate an amine-containing small molecule to the carboxyl groups of a protein.
Materials:
-
Protein solution (e.g., 2 mg/mL in 0.1 M MES buffer, pH 6.0).
-
EDC solution (e.g., 10 mg/mL in water, freshly prepared).
-
Sulfo-NHS solution (e.g., 10 mg/mL in water, freshly prepared).
-
Amine-containing small molecule solution in a compatible buffer.
-
Quenching solution (e.g., 1 M hydroxylamine, pH 8.5).
-
Dialysis tubing or centrifugal ultrafiltration devices for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the MES buffer.
-
Activation: Add EDC and Sulfo-NHS to the protein solution to a final concentration of approximately 2 mM and 5 mM, respectively. A molar excess of EDC and Sulfo-NHS over the number of carboxyl groups is typically used.
-
Incubation: Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Conjugation: Add the amine-containing small molecule to the reaction mixture. The molar ratio of the small molecule to the protein will depend on the desired degree of conjugation.
-
Incubation: Incubate for 2 hours at room temperature.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 10 mM and incubating for 5 minutes.
-
Purification: Remove excess reagents and byproducts by dialysis or ultrafiltration.
Conclusion: Selecting the Right Reagent
The choice between TFP-TFA and its alternatives is a critical decision that depends on the specific requirements of the bioconjugation application.
-
TFP and PFP esters offer a clear advantage in terms of hydrolytic stability, making them ideal for reactions conducted at neutral to basic pH, or when working with limited or sensitive biomolecules where higher efficiency and reproducibility are paramount.[3][7]
-
NHS esters , while more susceptible to hydrolysis, are highly reactive and have a long history of use with well-established protocols, making them a suitable choice for many standard applications under controlled conditions.[5]
-
Carbodiimides (EDC) are indispensable for conjugating molecules via their carboxyl groups, offering a "zero-length" crosslinking option.[5] The addition of (Sulfo-)NHS can significantly improve the efficiency of this method.[5]
-
Isothiocyanates and sulfonyl chlorides provide alternative chemistries for forming stable thiourea and sulfonamide linkages, respectively, and can be advantageous in specific contexts, although they may require more stringent reaction conditions.[5]
By carefully considering the performance characteristics, reaction mechanisms, and experimental parameters outlined in this guide, researchers can select the most appropriate amine-reactive chemistry to achieve their desired bioconjugation outcomes with high efficiency and reproducibility.
References
A Comparative Analysis of Reaction Kinetics: 2,3,5,6-Tetrafluorophenyl Trifluoroacetate vs. Alternative Acylating Agents
Published: December 25, 2025
This guide provides a detailed comparative analysis of the reaction kinetics of 2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA) and other common activated esters used in acylation reactions. It is intended for researchers, scientists, and drug development professionals who utilize these reagents for bioconjugation, peptide synthesis, and the formation of amide bonds. The comparison focuses on reactivity with amine nucleophiles and stability against hydrolysis, supported by experimental protocols and kinetic data from analogous systems.
Introduction to Acylating Agents and Reaction Mechanism
This compound (TFP-TFA) is a highly efficient reagent for introducing a trifluoroacetyl group onto nucleophiles, particularly primary and secondary amines. The reactivity of TFP-TFA is driven by the 2,3,5,6-tetrafluorophenoxide anion, which is an excellent leaving group due to the strong electron-withdrawing effects of the fluorine atoms. This enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1]
The general mechanism for the acylation of an amine by an activated ester like TFP-TFA is a nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide product and releases the tetrafluorophenol leaving group.[1]
Caption: Nucleophilic acyl substitution mechanism for amine acylation.
Comparative Kinetic Analysis
In bioconjugation and related fields, the efficiency of an acylation reaction is determined by the interplay between the rate of aminolysis (the desired reaction) and the rate of hydrolysis (a competing side reaction). The choice of an activated ester is therefore a trade-off between reactivity and stability. This guide compares TFP-TFA with two of the most common alternatives: N-hydroxysuccinimide (NHS) esters and Pentafluorophenyl (PFP) esters.
While specific kinetic data for TFP-TFA is not widely published, its behavior can be inferred from its structural similarity to PFP esters and by comparing the properties of their respective leaving groups. TFP and PFP esters are generally noted for being less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters.[2] However, they may require a slightly higher pH for optimal conjugation with amines.[2]
Data Presentation
The following table summarizes the key characteristics and relative kinetic performance of TFP, PFP, and NHS activated esters.
| Parameter | TFP Ester | PFP Ester | NHS Ester |
| Leaving Group | 2,3,5,6-Tetrafluorophenol | Pentafluorophenol | N-Hydroxysuccinimide |
| Leaving Group pKa | ~5-6 | ~5.5 | ~6.0 |
| Relative Reactivity (Aminolysis) | High | Very High | Moderate-High |
| Relative Stability (Hydrolysis) | High | High | Moderate |
| Optimal pH for Amine Conjugation | 7.5 - 8.5 | 7.5 - 8.5 | 7.0 - 8.0 |
Table 1: Comparative properties of common activated esters for amine acylation. The data is based on established principles of physical organic chemistry and bioconjugation literature.[2]
To illustrate the kinetics of hydrolysis, the table below presents data for a related compound, p-nitrophenyl trifluoroacetate, which also features a trifluoroacetyl group and a good leaving group.
| Reactant | Solvent System | Water Concentration | Observed Rate Constant (k_obs) at 23.0 °C |
| p-Nitrophenyl trifluoroacetate | Acetonitrile | 5 M | ~1.0 x 10⁻⁴ s⁻¹ |
| S-Ethyl trifluorothioacetate | Acetonitrile | 5 M | ~3.7 x 10⁻⁵ s⁻¹ |
Table 2: Example first-order rate constants for the hydrolysis of trifluoroacetyl compounds. The slower rate for the thioester is attributed to its less effective leaving group compared to p-nitrophenoxide.[3]
Experimental Protocols
Reproducible kinetic studies require carefully designed and executed experimental protocols. The following are generalized methodologies for comparing the reaction rates of activated esters like TFP-TFA.
Protocol 1: Determination of Aminolysis Rate by HPLC
Objective: To determine the second-order rate constant for the reaction of an activated ester with an amine nucleophile.
Materials:
-
Activated ester (e.g., TFP-TFA).
-
Amine-containing molecule (e.g., a peptide or small molecule like benzylamine).
-
Anhydrous, amine-free solvent (e.g., DMF or acetonitrile).[2]
-
Reaction buffer (e.g., phosphate or HEPES buffer at a specific pH).
-
Quenching solution (e.g., 1% Trifluoroacetic Acid).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure:
-
Stock Solutions: Prepare concentrated stock solutions of the activated ester and the amine in the anhydrous solvent.
-
Reaction Initiation: To a temperature-controlled vial containing the reaction buffer, add the amine stock solution. Allow it to equilibrate. Initiate the reaction by adding a small volume of the activated ester stock solution.
-
Sampling: At predetermined time points, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing the quenching solution to stop the reaction.
-
Analysis: Analyze each quenched sample by HPLC to quantify the concentration of the remaining amine reactant and/or the formed amide product.
-
Data Analysis: Plot the concentration of the reactant versus time. Fit the data to the appropriate integrated rate law (e.g., second-order) to determine the observed rate constant (k_obs). The second-order rate constant (k) can be calculated from k_obs.
Protocol 2: Determination of Hydrolysis Rate by UV-Vis Spectroscopy
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of an activated ester.
Materials:
-
Activated ester (e.g., TFP-TFA).
-
Reaction buffer at a specific pH (e.g., PBS, pH 7.4).
-
UV-Vis Spectrophotometer.
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the activated ester in an anhydrous solvent (e.g., acetonitrile).
-
Reaction Initiation: Add a small volume of the ester stock solution to a cuvette containing the reaction buffer, mix quickly, and immediately place it in the spectrophotometer.
-
Data Collection: Monitor the increase in absorbance at the wavelength corresponding to the released leaving group (e.g., tetrafluorophenol). Collect data at regular time intervals.
-
Data Analysis: The hydrolysis reaction follows pseudo-first-order kinetics. Plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The negative slope of the resulting linear plot is the pseudo-first-order rate constant (k_hyd).[4]
Caption: General experimental workflow for kinetic analysis.
Conclusion
This compound is a potent acylating agent characterized by high reactivity. Its primary advantage in aqueous applications, such as bioconjugation, is its superior stability against hydrolysis when compared to traditional reagents like NHS esters. This enhanced stability can lead to higher overall yields in conjugation reactions, particularly when working with low concentrations of valuable biomolecules. However, this stability is coupled with a slightly higher optimal pH for aminolysis. The selection of an appropriate acylating agent requires careful consideration of the specific nucleophile, reaction conditions (pH, temperature, solvent), and the desired balance between rapid reaction rates and reagent stability.
References
Validating peptide purity after synthesis with 2,3,5,6-Tetrafluorophenyl trifluoroacetate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized peptides is a critical step that directly impacts experimental outcomes, therapeutic efficacy, and safety. This guide provides an objective comparison of the primary analytical techniques used to validate peptide purity, offering insights into their principles, performance, and best-use cases. While reagents like 2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA) are employed during the synthesis process as activating agents to facilitate peptide bond formation, the validation of the final product's purity relies on sophisticated analytical methodologies.
This guide will focus on the three gold-standard techniques for peptide purity analysis: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE). We will delve into the experimental protocols for each and present a comparative analysis of their performance based on key metrics.
The Workflow of Peptide Synthesis and Purity Validation
The journey from individual amino acids to a purified peptide involves several key stages. The following workflow illustrates the general process, highlighting where purity validation becomes essential.
Caption: A generalized workflow for peptide synthesis, purification, and purity validation.
Comparative Analysis of Peptide Purity Validation Techniques
The choice of analytical technique for peptide purity validation depends on the specific requirements of the research or application. The following table summarizes the key performance characteristics of HPLC, MS, and CE.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Capillary Electrophoresis (CE) |
| Primary Separation Principle | Differential partitioning between a stationary and mobile phase based on hydrophobicity (Reversed-Phase HPLC is most common).[1] | Mass-to-charge ratio (m/z) of ionized molecules.[2][3] | Differential migration of charged molecules in an electric field based on size, charge, and shape.[4] |
| Information Provided | Purity (%), retention time.[5][6] | Molecular weight confirmation, impurity identification, sequence verification (with MS/MS).[2][3] | Purity (%), migration time.[4] |
| Resolution | High | Very High | Very High |
| Sensitivity | High | Very High | High |
| Quantitative Accuracy | High (Relative quantification based on peak area).[5] | Moderate to High (Can be less precise than HPLC for quantification unless using isotopic labeling).[6] | High |
| Throughput | High | Moderate | High |
| Key Advantages | Robust, reproducible, and the industry standard for purity assessment.[6][7] | Unambiguous identification of the target peptide and impurities; provides molecular weight information.[2][3][6] | High resolving power for complex mixtures and charged species; requires minimal sample volume.[4] |
| Limitations | Does not provide molecular weight information.[6] | Quantification can be challenging without internal standards.[6] | Can be sensitive to sample matrix effects. |
| Coupling Capability | Often coupled with MS (LC-MS) for comprehensive analysis.[8][9] | Can be coupled with HPLC (LC-MS) or CE (CE-MS).[8][10] | Can be coupled with MS (CE-MS).[10] |
Experimental Protocols
Below are detailed, generalized protocols for the key experiments in peptide purity validation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of a synthetic peptide by separating it from impurities based on hydrophobicity.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water, to a concentration of approximately 1 mg/mL.[11][12]
-
Chromatographic System:
-
Chromatographic Conditions:
-
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100.[4][5][6]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthetic peptide and identify any impurities.
Methodology:
-
Sample Preparation: Dissolve the peptide sample in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 1-10 pmol/µL.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF), quadrupole, or Orbitrap mass analyzer is commonly used.
-
Analysis:
-
The sample is introduced into the mass spectrometer, and the molecules are ionized.
-
The instrument separates the ions based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the distribution of m/z values.
-
-
Data Analysis: Compare the experimentally observed molecular weight (calculated from the m/z values) with the theoretical molecular weight of the target peptide. Impurity peaks will have different m/z values.
Capillary Electrophoresis (CE)
Objective: To assess the purity of a peptide sample, particularly for resolving impurities with similar hydrophobicity but different charge-to-size ratios.
Methodology:
-
Sample Preparation: Dissolve the peptide in the background electrolyte (running buffer) to an appropriate concentration.
-
CE System:
-
Capillary: A fused-silica capillary (typically 20-100 µm internal diameter).
-
Background Electrolyte (BGE): A buffer solution, often at a low pH (e.g., phosphate buffer at pH 2.5), is used for peptide analysis.[16]
-
-
Electrophoretic Conditions:
-
Injection: The sample is introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Separation Voltage: A high voltage (e.g., 10-30 kV) is applied across the capillary.
-
Detection: On-capillary UV detection, typically at 200-214 nm.
-
-
Data Analysis: An electropherogram is produced, showing peaks corresponding to the separated components. Purity is calculated based on the relative peak areas.
Logical Relationships in Peptide Purity Analysis
The decision-making process for selecting and interpreting peptide purity data involves considering the strengths and weaknesses of each technique. Often, a combination of methods provides the most comprehensive picture of a peptide's quality.
Caption: A decision-making flowchart for peptide purity and identity validation.
Conclusion
Validating the purity of synthetic peptides is a non-negotiable step in research and development. While reagents like TFP-TFA play a role in the synthesis, the analytical validation of the final product is paramount. High-Performance Liquid Chromatography is the established standard for quantifying purity, providing robust and reproducible results.[6][7] Mass Spectrometry is indispensable for confirming the molecular identity of the peptide and characterizing impurities.[2][3] Capillary Electrophoresis offers a high-resolution alternative or complementary technique, particularly for complex mixtures.[4] For the highest level of confidence in peptide quality, a combination of these methods, particularly LC-MS, is often employed to provide a comprehensive purity and identity profile.[8][9] This ensures that downstream applications are based on reliable and well-characterized starting materials.
References
- 1. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. apexpeptidesupply.com [apexpeptidesupply.com]
- 4. Principle of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. peptidesuk.com [peptidesuk.com]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics - Int J Pharm Chem Anal [ijpca.org]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 14. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
The Researcher's Choice: A Cost-Benefit Analysis of 2,3,5,6-Tetrafluorophenyl Trifluoroacetate in Bioconjugation
In the dynamic landscape of scientific research, particularly in drug development and proteomics, the efficient and reliable modification of biomolecules is paramount. Amine-reactive chemical modifications are a cornerstone of this field, enabling the attachment of labels, crosslinkers, and therapeutic payloads to proteins and peptides. For years, N-hydroxysuccinimide (NHS) esters have been the workhorse for such applications. However, the emergence of 2,3,5,6-Tetrafluorophenyl (TFP) esters, and specifically 2,3,5,6-Tetrafluorophenyl trifluoroacetate (TFP-TFA), presents a compelling alternative. This guide provides a comprehensive cost-benefit analysis of TFP-TFA, comparing its performance with other common amine-reactive reagents, supported by experimental data and detailed protocols.
Performance Comparison: Stability is Key
The primary advantage of TFP esters over their NHS counterparts lies in their significantly enhanced stability in aqueous solutions, particularly at the slightly alkaline pH conditions optimal for amine labeling.[1][2][3] This increased stability is crucial as hydrolysis is a major competing reaction that can significantly reduce the efficiency of the desired bioconjugation.[2]
Table 1: Comparison of Hydrolytic Stability of Amine-Reactive Esters
| Reagent Class | Optimal pH for Conjugation | Half-life in Aqueous Buffer (pH 8.5) | Key Advantages | Key Disadvantages |
| TFP Esters | 7.5 - 9.0[4] | Significantly longer than NHS esters | High stability, leading to potentially higher and more reproducible yields. | Generally more hydrophobic than NHS esters. |
| NHS Esters | 7.2 - 8.5[5][6] | Can be as short as 10 minutes[5] | Long history of use, well-established protocols. | Prone to hydrolysis, especially at higher pH, leading to lower efficiency.[7][8] |
| Isothiocyanates (e.g., FITC) | 9.0 - 10.0[9] | Relatively stable | Forms a stable thiourea bond. | Requires higher pH for optimal reaction, which can be detrimental to some proteins. |
| Sulfonyl Chlorides | ~9.0[4] | Highly reactive and prone to hydrolysis | Can react with a broader range of amines. | High reactivity can lead to less specific labeling. |
The superior stability of TFP esters translates to several practical benefits in a research setting. It allows for longer reaction times, which can be advantageous when working with low concentrations of precious biomolecules. Furthermore, the reduced rate of hydrolysis means that a smaller excess of the labeling reagent may be required, leading to cost savings and simplified purification of the final conjugate.[2]
Cost-Benefit Analysis: Beyond the Price Tag
While a direct comparison of the per-gram cost of reagents is a factor, a comprehensive cost-benefit analysis must consider the indirect costs and benefits associated with each reagent.
Table 2: Cost-Benefit Analysis of Amine-Reactive Reagents
| Reagent | Representative Price (per gram) | Indirect Cost Factors | Indirect Benefit Factors |
| This compound | ~$50 - $150 | Higher initial reagent cost. | Reduced reagent excess needed, fewer failed experiments due to hydrolysis, higher and more consistent yields, less waste of precious biomolecules. |
| N-hydroxysuccinimide (NHS) Esters | ~$3 - $10 | Potential for lower yields requiring repeated experiments, waste of valuable proteins and peptides due to inefficient labeling. | Lower initial reagent cost. |
| Fluorescein isothiocyanate (FITC) | ~$100 - $300 (for fluorescently tagged versions) | Higher cost for labeled versions, potential for protein denaturation at high pH. | Widely used for fluorescence labeling. |
| Sulfonyl Chlorides | Varies widely based on the specific compound | High reactivity can lead to non-specific labeling and difficult-to-interpret results, requiring more extensive characterization. | Useful for specific applications where high reactivity is desired. |
The higher upfront cost of TFP-TFA can be offset by the significant downstream savings. The increased reliability and efficiency of TFP ester-mediated conjugations can lead to faster project timelines and a higher probability of success, which are critical factors in a competitive research environment.
Experimental Protocols and Workflows
To provide a practical context for this analysis, detailed methodologies for key bioconjugation experiments are provided below.
Experimental Protocol 1: General Protein Labeling with an Amine-Reactive Reagent
This protocol outlines the general steps for labeling a protein with an amine-reactive fluorescent dye, comparing the use of a TFP ester and an NHS ester.
Materials:
-
Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive fluorescent dye (TFP ester or NHS ester version)
-
Anhydrous DMSO or DMF
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Slowly add a 10- to 20-fold molar excess of the dissolved dye to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours (for NHS esters) or 2-4 hours (for TFP esters, though longer times are possible with minimal hydrolysis). Protect from light if using a fluorescent dye.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and the maximum absorbance wavelength of the dye.
Signaling Pathway Illustration: Antibody-Drug Conjugate (ADC) Formation
The principles of amine-reactive conjugation are central to the development of antibody-drug conjugates (ADCs). The following diagram illustrates the logical relationship in forming an ADC using a TFP ester-containing linker.
Conclusion: A Strategic Investment in Research Efficiency
While this compound and other TFP esters may have a higher initial purchase price compared to traditional NHS esters, a thorough cost-benefit analysis reveals their potential for significant long-term savings. The superior hydrolytic stability of TFP esters leads to more reliable and efficient bioconjugation reactions, minimizing the waste of precious reagents and biomolecules and reducing the need for costly and time-consuming repeat experiments. For researchers, scientists, and drug development professionals, the adoption of TFP-based reagents represents a strategic investment in the robustness and efficiency of their research, ultimately accelerating the pace of discovery and innovation.
References
- 1. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Compounds Formed with 2,3,5,6-Tetrafluorophenyl Trifluoroacetate and Alternative Trifluoroacetylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of compounds formed using 2,3,5,6-tetrafluorophenyl trifluoroacetate and other common trifluoroacetylating agents. The selection of an appropriate reagent for trifluoroacetylation is critical in various applications, including peptide synthesis, derivatization for gas chromatography, and the modification of pharmacologically active molecules. This document aims to assist researchers in distinguishing the resulting products and understanding the spectroscopic signatures associated with each reagent.
Introduction to Trifluoroacetylation
Trifluoroacetylation is a chemical modification that introduces a trifluoroacetyl group (-COCF₃) into a molecule, typically at a nucleophilic site such as an amine or a hydroxyl group. This modification can significantly alter the chemical and physical properties of the parent molecule, including its volatility, solubility, and susceptibility to certain analytical techniques. In drug development, trifluoroacetylation can be used to create derivatives with altered pharmacokinetic profiles.
This guide focuses on the spectroscopic analysis of compounds formed with this compound and compares them with products from two common alternative reagents: trifluoroacetic anhydride and trifluoroacetyl chloride.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features observed in compounds after trifluoroacetylation. While specific spectral data for products formed with this compound are not extensively available in the public domain, we can infer expected characteristics based on the structure of the reagent and compare them with the well-documented data for its alternatives. Spectroscopic data for this compound itself is available on platforms like SpectraBase, which includes ¹H NMR and FTIR spectra.[1]
Table 1: Comparison of Spectroscopic Data for Trifluoroacetylated Amines (R-NH-COCF₃)
| Spectroscopic Technique | Product from this compound (Expected) | Product from Trifluoroacetic Anhydride | Product from Trifluoroacetyl Chloride |
| ¹H NMR | Signal for the N-H proton (if present) will be a broad singlet. Aromatic protons from the tetrafluorophenyl leaving group may be observed as a multiplet around 7.0-7.5 ppm in the crude product. | A broad singlet for the N-H proton. Trifluoroacetic acid is a byproduct. | A broad singlet for the N-H proton. HCl is a byproduct. |
| ¹³C NMR | Carbonyl carbon signal expected around 155-160 ppm (quartet due to J-coupling with ¹⁹F). CF₃ carbon signal around 115 ppm (quartet). | Carbonyl carbon signal around 155-160 ppm (q, J ≈ 37 Hz). CF₃ carbon signal around 115 ppm (q, J ≈ 286 Hz). | Carbonyl carbon signal around 155-160 ppm (q, J ≈ 37 Hz). CF₃ carbon signal around 115 ppm (q, J ≈ 286 Hz). |
| ¹⁹F NMR | A singlet for the -COCF₃ group is expected between -75 and -77 ppm. Four signals for the tetrafluorophenyl leaving group may be present in the crude product. | A single peak for the trifluoroacetyl group, typically between -75 and -77 ppm. | A single peak for the trifluoroacetyl group, typically between -75 and -77 ppm. |
| FTIR (cm⁻¹) | Strong C=O stretching vibration around 1700-1730 cm⁻¹. N-H stretching for secondary amides around 3200-3300 cm⁻¹. Strong C-F stretching bands. | Strong C=O absorption around 1700-1730 cm⁻¹. N-H stretch (if applicable) around 3200-3300 cm⁻¹. | Strong C=O band around 1700-1730 cm⁻¹. N-H stretch (if applicable) around 3200-3300 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺). Fragmentation will likely involve the loss of the trifluoroacetyl group and cleavage of the amide bond. The tetrafluorophenol byproduct may be observed. | Molecular ion peak (M⁺). Characteristic fragmentation includes the loss of the CF₃ group and cleavage alpha to the nitrogen. | Molecular ion peak (M⁺). Similar fragmentation pattern to the product from trifluoroacetic anhydride. |
Table 2: Spectroscopic Data for the Precursor: 2,3,5,6-Tetrafluorophenol
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 6.7-6.9 (m, 1H, Ar-H), δ 5.6-5.8 (br s, 1H, OH)[2] |
| ¹³C NMR | Signals for aromatic carbons, with characteristic C-F couplings. |
| ¹⁹F NMR | Signals corresponding to the four fluorine atoms on the aromatic ring. |
| Mass Spectrometry | Molecular ion peak at m/z 166.[3] |
| FTIR (cm⁻¹) | Broad O-H stretch around 3300-3500 cm⁻¹, aromatic C-H and C=C stretches, and strong C-F stretches.[3] |
Experimental Protocols
Below are detailed methodologies for a typical trifluoroacetylation reaction and subsequent spectroscopic analysis.
General Protocol for Trifluoroacetylation of an Amine
Materials:
-
Amine substrate
-
Trifluoroacetylating agent (this compound, Trifluoroacetic Anhydride, or Trifluoroacetyl Chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)
-
Base (e.g., Triethylamine or Pyridine, if necessary)
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amine substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
If the amine is used as a salt, add an equimolar amount of a non-nucleophilic base (e.g., triethylamine) and stir for 10-15 minutes.
-
Add the trifluoroacetylating agent (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
For liquid samples, a small drop can be placed directly on the ATR crystal.
-
For solid samples, a small amount of the solid is placed on the ATR crystal and pressure is applied.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to functional groups.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI for GC-MS).
-
Acquire the mass spectrum over a suitable m/z range.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Visualizations
Workflow for Trifluoroacetylation in Solid-Phase Peptide Synthesis
The following diagram illustrates the general workflow of using a trifluoroacetylating agent for the N-terminal modification of a peptide synthesized on a solid support. This is a common application in peptide chemistry to modify the properties of the final peptide.
Caption: Workflow for N-terminal trifluoroacetylation of a peptide on a solid support.
Logical Relationship of Spectroscopic Analysis
This diagram shows the logical flow of analyzing a trifluoroacetylated compound using various spectroscopic techniques to confirm its structure.
Caption: Logical flow for the structural confirmation of a trifluoroacetylated compound.
References
A Head-to-Head Comparison: 2,3,5,6-Tetrafluorophenyl (TFP) Esters versus NHS Esters for Amine-Reactive Bioconjugation
In the landscape of bioconjugation, the precise and efficient formation of stable covalent bonds is paramount. For decades, N-hydroxysuccinimide (NHS) esters have been the predominant choice for labeling proteins and other biomolecules through reaction with primary amines. However, the emergence of 2,3,5,6-tetrafluorophenyl (TFP) esters has presented researchers with a compelling alternative, offering distinct advantages in stability and reaction efficiency. This guide provides a comprehensive comparison of TFP and NHS esters, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal reagent for their bioconjugation needs.
While 2,3,5,6-Tetrafluorophenyl trifluoroacetate itself is primarily utilized as a trifluoroacetylating agent, the tetrafluorophenyl moiety is the cornerstone of TFP esters' enhanced performance in bioconjugation. This guide will delve into the applications of TFP esters, their comparison with the traditional NHS esters, and also touch upon the role of this compound in amine modification.
TFP Esters vs. NHS Esters: A Stability Showdown
The Achilles' heel of amine-reactive esters in aqueous environments is their susceptibility to hydrolysis, a competing reaction that deactivates the ester and reduces conjugation efficiency. It is in this critical aspect that TFP esters demonstrate their superiority over NHS esters.
Quantitative Comparison of Hydrolytic Stability
Experimental data consistently shows that TFP esters are significantly more resistant to hydrolysis than their NHS counterparts, particularly as the pH increases.[1][2] This enhanced stability is a direct consequence of the electron-withdrawing nature of the tetrafluorophenyl group.[2]
| pH | TFP Ester Half-life (t₁/₂) | NHS Ester Half-life (t₁/₂) | Fold Difference in Stability |
| 7.0 | ~13.5 hours | ~5.8 hours | ~2.3x |
| 8.0 | ~5.8 hours | ~55 minutes | ~6.3x |
| 10.0 | ~6 hours | ~39 minutes | ~9.2x |
Table 1: Comparison of the hydrolytic half-lives of TFP and NHS-terminated self-assembled monolayers at room temperature. Data sourced from a study on self-assembled monolayers; solution-phase kinetics may vary but the trend remains consistent.[2][3]
The practical implication of this data is profound. At the optimal pH for amine coupling (typically pH 7.2-8.5), NHS esters can rapidly hydrolyze, necessitating larger excesses of the labeling reagent and leading to lower and less reproducible conjugation yields.[2] In contrast, the greater stability of TFP esters provides a wider operational window and allows for more efficient conjugation, even with precious biomolecules where a large excess of labeling reagent is not feasible.[2]
The Chemistry of Amine Acylation: A Shared Pathway
Both TFP and NHS esters react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, via nucleophilic acyl substitution to form a stable and desired amide bond.[1] The reaction proceeds through a tetrahedral intermediate, which then collapses to release the respective leaving group (2,3,5,6-tetrafluorophenol or N-hydroxysuccinimide).[1]
Experimental Protocols
Protocol for Comparing the Hydrolytic Stability of TFP and NHS Esters
This protocol outlines a method to determine and compare the hydrolysis rates of TFP and NHS esters using UV-Vis spectrophotometry by monitoring the release of the respective leaving groups.[1]
Materials:
-
TFP ester and NHS ester of the same carboxylic acid
-
Phosphate buffer (e.g., 50 mM sodium phosphate) at various pH values (e.g., 7.0, 8.0, 8.5)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
UV-Vis spectrophotometer and quartz cuvettes
-
Thermostated water bath
Procedure:
-
Prepare stock solutions (e.g., 10 mM) of the TFP and NHS esters in the organic solvent.
-
Equilibrate the phosphate buffers to the desired temperature in the water bath.
-
To initiate the hydrolysis reaction, add a small volume of the ester stock solution to the pre-warmed buffer in a cuvette to achieve a final concentration of ~0.1 mM. Ensure the final concentration of the organic solvent is low (<1%).
-
Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at the wavelength corresponding to the leaving group (e.g., ~260 nm for N-hydroxysuccinimide).
-
Record the absorbance at regular time intervals until the reaction reaches completion (the absorbance plateaus).
-
The pseudo-first-order rate constant (k') for hydrolysis can be determined by plotting the natural logarithm of the change in absorbance versus time.
-
The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2) / k'.
General Protocol for Protein Conjugation with a TFP Ester
This protocol provides a general guideline for conjugating a TFP ester to a protein.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, HEPES) at pH 7.5-8.5
-
TFP ester
-
Anhydrous DMSO or DMF
-
Desalting column or other purification system
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10-20 mM stock solution of the TFP ester in anhydrous DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the TFP ester stock solution to the protein solution with gentle mixing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted TFP ester and the 2,3,5,6-tetrafluorophenol byproduct using a desalting column, dialysis, or size-exclusion chromatography.
This compound as a Trifluoroacetylating Agent
Separate from the application of TFP esters in bioconjugation, this compound serves as a reagent for the trifluoroacetylation of amines. This reaction is a method for introducing a trifluoroacetyl protecting group onto primary and secondary amines.
The trifluoroacetyl group is a useful protecting group in organic synthesis due to its stability under various conditions and its relatively mild removal. While specific success rates for this compound in this role are not extensively documented in readily available literature, its reactivity is based on the highly activated nature of the trifluoroacetate ester due to the electron-withdrawing properties of both the trifluoroacetyl and the tetrafluorophenyl groups.
Comparison with Other Trifluoroacetylating Agents
| Reagent | Advantages | Disadvantages |
| Trifluoroacetic Anhydride (TFAA) | Highly reactive, readily available. | High reactivity can be difficult to control, corrosive, volatile. |
| S-Ethyl Trifluorothioacetate | Milder than TFAA, good for sensitive substrates. | Unpleasant odor of thiol byproduct. |
| This compound | Expected to be a potent acylating agent, potentially offering good reactivity under mild conditions. The tetrafluorophenol byproduct is less volatile than trifluoroacetic acid. | Limited published data on specific applications and success rates. |
| Trifluoroacetic acid with a coupling agent | Milder conditions, tunable reactivity. | Requires an additional coupling reagent, may introduce more byproducts. |
Table 2: Conceptual comparison of common trifluoroacetylating agents.
Conclusion
For amine-reactive bioconjugation, 2,3,5,6-tetrafluorophenyl (TFP) esters present a clear and advantageous alternative to the traditional N-hydroxysuccinimide (NHS) esters. Their significantly enhanced hydrolytic stability, especially at the optimal pH for amine coupling, translates to higher conjugation efficiencies, better reproducibility, and a wider experimental window. While NHS esters remain a viable option under carefully controlled conditions, the superior performance of TFP esters makes them a more robust and reliable choice for a wide range of bioconjugation applications.
While this compound itself is a reagent for trifluoroacetylation, the broader utility of the tetrafluorophenyl moiety in the form of TFP esters has a more significant and well-documented impact on the field of bioconjugation. Researchers and drug development professionals are encouraged to consider the compelling evidence for the superior stability and efficiency of TFP esters when designing their conjugation strategies.
References
Safety Operating Guide
Proper Disposal of 2,3,5,6-Tetrafluorophenyl Trifluoroacetate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2,3,5,6-Tetrafluorophenyl trifluoroacetate, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to personal protective equipment (PPE) standards is mandatory to prevent skin, eye, and respiratory exposure.
Key Safety Data Summary
| Hazard Classification | Recommended Personal Protective Equipment (PPE) | First Aid Measures |
| Flammable liquid and vapor[1][2] | Flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), splash-proof goggles, and face shield. | Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[1][2] Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][2] Inhalation: Move the individual to fresh air.[1][2] In all cases of exposure, seek immediate medical attention. |
| Causes skin irritation[1][2] | As above. | As above. |
| Causes serious eye irritation[1][2] | As above. | As above. |
| May cause respiratory irritation[1] | Use in a well-ventilated area or with respiratory protection. | As above. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management facility.
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]
2. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.
-
Remove all sources of ignition.[1]
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Do not allow the spilled material to enter drains or waterways.[1][2]
-
Collect the absorbed material into a suitable container for disposal.
3. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Arrange for collection by a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[1]
Disposal Workflow
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2,3,5,6-Tetrafluorophenyl trifluoroacetate
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2,3,5,6-Tetrafluorophenyl trifluoroacetate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
-
CAS Number: 142685-25-4
-
Molecular Formula: C₈HF₇O₂
-
Molecular Weight: 262.08 g/mol
Hazard Identification and Precautionary Statements
Signal Word: Danger[1]
Hazard Statements: [1]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Personal Protective Equipment (PPE)
Adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Specification | Purpose |
| Eye Protection | Chemical safety goggles with side-shields or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[2] |
| Body Protection | Impervious clothing, such as a lab coat or a chemical-resistant suit, to protect skin and personal clothing.[2][3] |
| Respiratory Protection | A suitable respirator should be used when handling the substance to avoid inhalation of vapors, especially in case of inadequate ventilation.[2] |
| General Laboratory Safety | Work should be conducted in a chemical fume hood.[4] |
| Emergency Equipment | An accessible safety shower and eyewash station are essential for immediate response in case of accidental exposure.[2][4] |
Operational and Handling Procedures
Proper handling of this compound is critical to prevent accidental exposure and contamination. The following workflow outlines the procedural steps for safe handling, from preparation to disposal.
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] |
| If on Skin | Wash with plenty of soap and water.[2][4] Remove and wash contaminated clothing before reuse.[4][5] |
| If Swallowed | Rinse mouth. Do NOT induce vomiting.[2][5] |
| If Inhaled | Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][5] |
Spill and Disposal Plan
-
Spill Response: In case of a spill, evacuate personnel from the immediate area.[4] Ensure adequate ventilation.[4] Cover the spill with a suitable absorbent material.[4] Sweep up the material and place it in an appropriate, sealed container for disposal.[4][6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[2][5] Do not allow the product to enter drains. The trifluoroacetate component can be persistent in the environment, making proper disposal particularly important.[4] Waste should be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2]
Storage
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6] Keep containers tightly sealed when not in use and protect them from physical damage.[5][6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
